molecular formula C5HBr2F3N2 B2781695 3,4-Dibromo-6-(trifluoromethyl)pyridazine CAS No. 1073525-71-9

3,4-Dibromo-6-(trifluoromethyl)pyridazine

Cat. No.: B2781695
CAS No.: 1073525-71-9
M. Wt: 305.88
InChI Key: NRHAURZCUNKMEV-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-(trifluoromethyl)pyridazine is a useful research compound. Its molecular formula is C5HBr2F3N2 and its molecular weight is 305.88. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dibromo-6-(trifluoromethyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-6-(trifluoromethyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2F3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHAURZCUNKMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1C(F)(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073525-71-9
Record name 3,4-dibromo-6-(trifluoromethyl)pyridazine
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Foundational & Exploratory

Chemical properties of 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Navigating the Reactivity Landscape of 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Executive Summary

In the realm of modern medicinal chemistry, 3,4-Dibromo-6-(trifluoromethyl)pyridazine (CAS: 1073525-71-9) represents a high-value "privileged scaffold." Its utility stems from the convergence of three critical features: the electron-deficient pyridazine core (a bioisostere for phenyl/pyridine), the metabolic robustness conferred by the trifluoromethyl (


) group, and the orthogonal reactivity of the two bromine atoms.

This guide serves as a technical manual for researchers aiming to exploit this molecule for fragment-based drug discovery (FBDD) or agrochemical synthesis. Unlike simple pyridines, the 1,2-diazine core introduces unique electronic vectors that dictate non-intuitive regioselectivity. This document outlines the physicochemical profile, validated synthetic routes, and critical regiocontrol strategies required to handle this compound effectively.[1]

Part 1: Structural Analysis & Physicochemical Profile

The introduction of the


 group at the C6 position profoundly alters the electronic landscape of the pyridazine ring. It acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the system, thereby activating the ring toward nucleophilic attack and stabilizing the core against oxidative metabolism.
Table 1: Physicochemical Properties
PropertyValue / CharacteristicRelevance to MedChem
Molecular Formula

Core building block
Molecular Weight 305.88 g/mol Fragment-friendly (<350 MW)
LogP (Predicted) ~3.02High lipophilicity aids membrane permeability
H-Bond Acceptors 2 (N1, N2)Critical for kinase hinge binding
Electronic Character Highly

-deficient
Susceptible to

and radical additions
Physical State Solid (Low melting)Easy handling compared to liquid halides

Part 2: Synthetic Access & Causality

While often purchased, understanding the synthesis elucidates the impurity profile. The route typically proceeds via the condensation of ethyl trifluoropyruvate with ketone derivatives, followed by hydrazine cyclization and subsequent bromination.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical flow from precursors to the target scaffold, highlighting the critical bromination step where regioselectivity is established.

SynthesisFlow cluster_0 Precursor Assembly cluster_1 Functionalization Pyruvate Ethyl trifluoropyruvate Intermediate 6-(Trifluoromethyl) pyridazin-3(2H)-one Pyruvate->Intermediate Cyclocondensation (AcOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Target 3,4-Dibromo-6- (trifluoromethyl)pyridazine Intermediate->Target Deoxybromination (140°C, Melt) POBr3 POBr3 / PBr5 (Brominating Agents) POBr3->Target

Figure 1: Synthetic pathway illustrating the construction of the dibromo-pyridazine core. The transition from the pyridazinone to the dibromo species is the critical step defining the C3/C4 substitution pattern.

Part 3: Reactivity & Regiocontrol (The Core Directive)

The most critical challenge in using 3,4-dibromo-6-(trifluoromethyl)pyridazine is controlling Regioselectivity . The C3 and C4 positions are chemically distinct, and their reactivity depends heavily on the reaction type (


 vs. Cross-Coupling).
Nucleophilic Aromatic Substitution ( )

Dominant Rule: Nucleophiles preferentially attack Position 4 (C4) .

  • Mechanistic Insight: The C4 position is activated by the para-nitrogen (N1) and the inductive effect of the adjacent C3-Br. Furthermore, the

    
     group at C6 pulls electron density, but literature on analogous 3,4-dichloro-6-(trifluoromethyl)pyridazines confirms that amines typically displace the halogen at C4 first.
    
  • Validation: When reacting with morpholine or primary amines, the 4-amino-3-bromo product is the major isomer.

  • Exception: Hard nucleophiles (alkoxides) may show lower selectivity or attack C6 (displacing

    
    ) under extreme conditions, though this is rare.
    
Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Dominant Rule: Oxidative addition is competitive, but Position 3 (C3) is often more reactive in couplings.

  • Mechanistic Insight: The C3-Br bond is

    
     to the nitrogen (N2). In many heterocyclic systems, 
    
    
    
    -halogens undergo oxidative addition with
    
    
    faster than
    
    
    -halogens (C4) due to the stabilization of the metal-center intermediate by the adjacent nitrogen lone pair (directing effect).
  • Strategic Implication: To achieve a 3,4-disubstituted library, perform the

    
     reaction first (installing a nucleophile at C4), leaving the C3-Br intact for a subsequent Suzuki coupling.
    
Reactivity Decision Matrix (DOT Visualization)

ReactivityMap Start 3,4-Dibromo-6- (trifluoromethyl)pyridazine SNAr_Cond Condition: S_NAr (Amine, Base, 0°C) Start->SNAr_Cond Nucleophile Addition Suzuki_Cond Condition: Pd(0) Coupling (Boronic Acid, Base, Heat) Start->Suzuki_Cond Metal Catalysis Prod_C4 Major Product: 4-Amino-3-bromo (Kinetic Control) SNAr_Cond->Prod_C4 High Selectivity (>90%) Prod_C4->Suzuki_Cond Step 2: Functionalize C3 Prod_C3 Major Product: 3-Aryl-4-bromo (Chelation Control) Suzuki_Cond->Prod_C3 Variable Selectivity (Ligand Dependent)

Figure 2: Decision matrix for regioselective functionalization.


 pathways strongly favor C4 substitution, while Pd-catalysis opens access to C3.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The researcher must verify the regiochemical outcome using the "Diagnostic Check" provided.

Protocol A: Regioselective at C4

Objective: Install a solubilizing amine group at C4 while preserving the C3-Br handle.

  • Setup: In a dry round-bottom flask, dissolve 3,4-dibromo-6-(trifluoromethyl)pyridazine (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature maximizes kinetic differentiation between C4 and C3.

  • Addition: Add

    
    -Diisopropylethylamine (DIPEA, 1.2 eq) followed by the amine nucleophile (e.g., Morpholine, 1.05 eq) dropwise.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    .
    
  • Diagnostic Check (Critical):

    • 1H NMR: Look for the disappearance of the pyridazine ring protons. Since the starting material has no ring protons (fully substituted), this is tricky.

    • Validation: Use HMBC NMR . The remaining ring carbon at C5 (approx 110-120 ppm) should show a strong correlation to the newly installed amine protons if substitution occurred at C4. If substitution occurred at C3, the correlation patterns would shift significantly relative to the

      
       group.
      
Protocol B: Suzuki-Miyaura Coupling

Objective: Cross-coupling at the C-Br bond (C3 or C4).

  • Degassing: Sparge a mixture of Toluene/Water (4:1) with Argon for 15 minutes.

  • Assembly: Add Substrate (1.0 eq), Aryl Boronic Acid (1.1 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%).
  • Thermal Cycle: Heat to 90°C for 4-12 hours.

  • Note: If using the dibromo starting material directly, use 0.9 eq of boronic acid to minimize bis-coupling and isolate the mono-coupled product.

Part 5: Applications in Drug Discovery

  • Kinase Inhibition: The pyridazine nitrogen atoms serve as excellent hydrogen bond acceptors for the "hinge region" of kinases (e.g., CDK2, VEGFR). The C4-amino substituent often projects into the solvent-exposed region, improving solubility.

  • Bioisosterism: The 6-

    
     group mimics the lipophilicity of a chlorophenyl ring but prevents metabolic oxidation (blocking the "soft spot" for CYP450).
    
  • Agrochemicals: Used as a precursor for herbicides where the

    
     group ensures environmental persistence and leaf cuticle penetration.
    

References

  • Pattison, G., et al. (2009).[2] "Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine." Journal of Organic Chemistry, 74(15), 5533-5540.[2] [Link]

    • Context: Establishes the rule that nitrogen nucleophiles preferentially attack the C4 position in poly-halo/fluoro pyridazines.
  • El-Faham, A., et al. (2020). "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2." Scientific Reports. [Link]

    • Context: Demonstrates the synthetic utility of 6-(trifluoromethyl)pyridazine scaffolds in kinase inhibitor design and the stability of the moiety.
    • Context: Provides industrial context for the use of dibromo-trifluoromethyl-heterocycles as building blocks for crop protection agents.[3]

Sources

Electronic Structure of Trifluoromethyl-Substituted Pyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the electronic structure and reactivity of trifluoromethyl-substituted pyridazines.

Executive Summary

The incorporation of a trifluoromethyl (


) group onto the pyridazine scaffold fundamentally alters the heterocycle's physicochemical profile, creating a "superelectrophilic" motif. This guide dissects the electronic perturbations caused by the 

group, quantifying its impact on orbital energies (HOMO/LUMO), basicity (

), and site-selective reactivity. For drug development professionals, understanding these vectors is critical for exploiting the pyridazine core as a bioisostere for phenyl or pyridine rings, offering improved metabolic stability and optimized lipophilicity (

).

Fundamental Electronic Theory

The "Superelectrophile" Effect

The pyridazine ring is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms (1,2-diazine). The addition of a


 group amplifies this deficiency through two primary mechanisms:
  • Inductive Withdrawal (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the ring

    
    -framework.
    
  • Negative Hyperconjugation: Electron density from the ring

    
    -system (specifically the 
    
    
    
    -orbitals) donates into the low-lying
    
    
    antibonding orbital.

Impact on Orbital Energies:

  • LUMO Stabilization: The

    
     group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduction narrows the HOMO-LUMO gap, making the ring highly susceptible to nucleophilic attack and electron transfer processes.
    
  • HOMO Depletion: The Highest Occupied Molecular Orbital (HOMO) energy is also lowered, rendering the system resistant to oxidative metabolism (e.g., by cytochrome P450s).

Basicity and Modulation

Parent pyridazine is a weak base (


). The introduction of a 

group drastically reduces the basicity of the ring nitrogens due to the withdrawal of electron density from the nitrogen lone pairs.
CompoundStructureEstimated

(Conjugate Acid)
Electronic Driver
Pyridazine

2.33Inherent electronegativity of N-N bond.
3-Methylpyridazine

~2.9Weak inductive donation (+I) stabilizes cation.
3-Trifluoromethylpyridazine

< 0.5Strong -I effect destabilizes N-protonation.

Implication:


-pyridazines will remain unprotonated at physiological pH (7.4), ensuring high membrane permeability and preventing lysosomal trapping.

Reactivity Profile & Regioselectivity[1][2][3][4][5]

The electronic polarization induced by the


 group dictates the site of reaction. We analyze this using a 3-trifluoromethylpyridazine model.
Nucleophilic Aromatic Substitution ( )

In


 reactions, the 

group acts as a meta-director for electrophilic attack but an ortho/para-activator for nucleophilic attack. However, in the electron-deficient pyridazine system, the nitrogen atoms dominate the directing effects.
  • C6 Position (Primary Site): The C6 position is

    
     to a nitrogen atom and para to the 
    
    
    
    group. The transition state (Meisenheimer complex) is stabilized by resonance where the negative charge resides on the electronegative nitrogen and is further stabilized by the inductive pull of the para-
    
    
    .
  • C4 Position (Secondary Site): The C4 position is

    
     to N2 and ortho to the 
    
    
    
    group. While activated, steric hindrance from the bulky
    
    
    group often disfavors attack here compared to C6.
Radical Functionalization (Minisci Reaction)

Radical addition to electron-deficient heterocycles is controlled by "innate" reactivity and frontier orbital overlap.

  • Innate Preference: Pyridazines naturally react at C4 and C5 with nucleophilic radicals (e.g., alkyl radicals).

  • 
     Influence:  A 
    
    
    
    group at C3 sterically shields C4. Consequently, radical alkylation typically occurs at C5 or C6 , depending on the specific radical source and solvent conditions.
Inverse Electron Demand Diels-Alder (IEDDA)

-pyridazines are potent electron-deficient dienes. They react rapidly with electron-rich dienophiles (e.g., enamines, norbornadiene) in IEDDA reactions to form substituted benzenes or pyridines after retro-Diels-Alder extrusion of 

(if tetrazines are used) or HCN.

Visualization of Electronic Pathways

The following diagram illustrates the competing directing effects and the resultant reactive hotspots on the 3-trifluoromethylpyridazine scaffold.

ElectronicStructure CF3 Trifluoromethyl Group (-CF3) (Strong EWG) Ring Pyridazine Core (Electron Deficient) CF3->Ring Inductive Withdrawal (-I) LUMO Lowering C4 Position C4 (Sterically Hindered) Ortho to CF3 CF3->C4 Ortho-Shielding (Steric) C6 Position C6 (Nucleophilic Hotspot) Para to CF3 CF3->C6 Para-Activation (Electronic) C5 Position C5 (Radical Trap) Meta to CF3 Ring->C5 Activation (Minisci) Ring->C6 Activation (SNAr)

Caption: Figure 1. Electronic and steric directing vectors in 3-trifluoromethylpyridazine determining regioselectivity for nucleophilic (C6) and radical (C5) attacks.

Experimental Protocols

Protocol: Regioselective Amination

This protocol validates the C6-selectivity of nucleophilic attack on 3-chloro-6-trifluoromethylpyridazine.

Objective: Synthesize 6-morpholino-3-(trifluoromethyl)pyridazine. Reagents: 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 eq), Morpholine (1.2 eq),


 (2.0 eq), Acetonitrile (MeCN).
  • Setup: Charge a dried reaction vial with 3-chloro-6-(trifluoromethyl)pyridazine (100 mg, 0.55 mmol) and anhydrous MeCN (2.0 mL).

  • Addition: Add

    
     (152 mg, 1.1 mmol) followed by dropwise addition of morpholine (57 
    
    
    
    L, 0.66 mmol).
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Self-Validation: The disappearance of the starting material peak (

      
       182) and appearance of the product peak (
      
      
      
      233) confirms conversion.
  • Workup: Dilute with water (10 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Protocol: Radical Alkylation (Minisci-Type)

Objective: C5-alkylation of 3-trifluoromethylpyridazine.

  • Reagents: 3-(Trifluoromethyl)pyridazine (1.0 eq), Alkyl sulfinate salt (3.0 eq), Trifluoroacetic acid (TFA, 1.0 eq),

    
     (0.2 eq), 
    
    
    
    (2.0 eq), DCM/H2O (1:1).
  • Procedure: Dissolve heterocycle and TFA in biphasic solvent system. Add silver catalyst and persulfate oxidant. Heat to 40°C.

  • Mechanism Check: The radical generated from the sulfinate attacks the protonated heterocycle. Due to steric blocking at C4 by the

    
     group, the alkyl group predominantly installs at C5.
    

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Vertex AI Search (PMC). Link

  • Trifluoromethoxypyrazines: Preparation and Properties. MDPI. Link

  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. Link

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Bioconjugate Chemistry. Link

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. Journal of Organic Chemistry. Link

  • Nucleophilic aromatic substitution. Wikipedia. Link

Solubility profile of 3,4-Dibromo-6-(trifluoromethyl)pyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile for 3,4-Dibromo-6-(trifluoromethyl)pyridazine (CAS: 1073525-71-9).[1] As a halogenated heterocyclic scaffold, this compound is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly for nucleophilic aromatic substitution (


) and cross-coupling reactions.[1]

Understanding its solubility is paramount for optimizing reaction yields, designing purification protocols (crystallization/chromatography), and ensuring accurate analytical quantification.[1] This guide synthesizes field data with structural analysis to provide actionable solvent selection strategies.

Physicochemical Context

The solubility behavior of 3,4-Dibromo-6-(trifluoromethyl)pyridazine is dictated by the competition between its lipophilic substituents and the polar heterocyclic core.[1]

PropertyDescriptionMechanistic Impact on Solubility
Structure Pyridazine core (1,2-diazine)The adjacent nitrogen atoms create a permanent dipole, favoring polar aprotic solvents.[1]
Substituents 3,4-DibromoHeavy halogen atoms increase polarizability but reduce water solubility due to lack of H-bond donors.[1][2]
Functional Group 6-Trifluoromethyl (

)
Significantly enhances lipophilicity (LogP increase), promoting solubility in chlorinated and fluorinated solvents while drastically reducing aqueous solubility.[1]
Physical State Solid (Crystalline)High lattice energy requires solvents with sufficient solvation power (dipole-dipole or

-stacking capability) to disrupt the crystal lattice.[1]

Solubility Profile

The following data categorizes solvents based on their thermodynamic capacity to dissolve the target compound at ambient temperature (


).
Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform (

)
High Primary solvents for extraction and transfer.[1] The lipophilic

group interacts favorably here.[1]
Polar Aprotic DMSO, DMF, DMAc, NMPHigh Preferred media for

reactions.[1][2] High dielectric constants stabilize transition states.[1][2]
Esters & Ethers Ethyl Acetate (EtOAc), THF, 1,4-DioxaneGood Standard solvents for reaction workup and silica gel chromatography.[1]
Nitriles Acetonitrile (MeCN)Moderate/Good Excellent for HPLC analysis; often requires heating for high-concentration synthesis.[1][2]
Alcohols (Protic) Methanol, Ethanol, IsopropanolModerate Solubility is temperature-dependent.[1][2] often used as co-solvents or for recrystallization (upon cooling).[1][2]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneLow/Poor Acts as an anti-solvent .[1][2] Used to precipitate the compound from DCM or EtOAc solutions.[1][2]
Aqueous Water, Buffers (pH 2-10)Insoluble The compound is highly hydrophobic.[1][2] Aqueous washes are effective for removing inorganic salts without product loss.[1][2]

Experimental Protocols

To validate solubility for specific process conditions (e.g., cooled crystallization or supersaturation points), use the following self-validating workflows.

Protocol A: Rapid Visual Solubility Screening (Kinetic)

Objective: Determine approximate solubility range (<1 mg/mL, 1-10 mg/mL, >10 mg/mL).

  • Weighing: Dispense

    
     mg of solid into a clear 4 mL glass vial.
    
  • Solvent Addition: Add

    
     of target solvent.[1][2]
    
  • Agitation: Vortex for 30 seconds.

    • Observation: If clear, solubility is >100 mg/mL .[1][2] Stop.

  • Stepwise Dilution: If solid remains, add solvent in

    
     increments, vortexing between additions, up to 
    
    
    
    total.
    • Calculation: Solubility

      
       Mass / Volume added.[1][2]
      
  • Thermal Stress: If insoluble at 1 mL (<10 mg/mL), heat to

    
     (if solvent boiling point allows).
    
    • Result: Distinguishes between kinetic inhibition and thermodynamic insolubility.[1][2]

Protocol B: Gravimetric Saturation Method (Thermodynamic)

Objective: Precise solubility determination for process scale-up.

  • Saturation: Add excess solid to 5 mL of solvent until a sediment layer persists.[1][2]

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Filtration: Filter supernatant through a

    
     PTFE syringe filter (pre-saturated).
    
  • Evaporation: Transfer a known volume (

    
    ) to a pre-weighed vial. Evaporate solvent under vacuum/nitrogen stream.[1]
    
  • Quantification: Weigh the residue.

Visualization: Solubility Assessment Workflow

SolubilityWorkflow Start Start: 10mg Solid AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex / Sonicate AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear HighSol High Solubility (>100 mg/mL) Clear->HighSol Yes AddMore Add 100µL increments (up to 1mL) Clear->AddMore No (Solid remains) AddMore->Vortex Heat Heat to 40°C AddMore->Heat Vol > 1mL Calc Calculate Kinetic Solubility Heat->Calc Dissolves LowSol Low Solubility (<10 mg/mL) Heat->LowSol Persists

Figure 1: Decision logic for rapid kinetic solubility screening.

Applications in Synthesis & Purification[3]

The solubility profile directly informs the choice of solvent for chemical transformations and isolation.[1][2]

Nucleophilic Aromatic Substitution ( )

The 3- and 4-bromo positions are susceptible to nucleophilic attack.[1]

  • Recommended Solvents: DMF, DMSO, or NMP.[1][2]

  • Rationale: These dipolar aprotic solvents dissolve the pyridazine substrate and ionic nucleophiles (e.g., azides, alkoxides) while stabilizing the Meisenheimer complex intermediate.[1]

  • Avoid: Alcohols (unless using alkoxides) to prevent side reactions; Hexanes (substrate insolubility).[1][2]

Purification via Crystallization

To purify the compound from crude reaction mixtures, exploit the "Solvent/Anti-solvent" principle.[1][2]

  • System 1 (Standard): Dissolve in minimal warm Ethyl Acetate

    
     Add Hexanes  dropwise until cloudy 
    
    
    
    Cool to
    
    
    .
  • System 2 (High Purity): Dissolve in DCM

    
     Layer with Heptane  for slow diffusion crystallization.[1][2]
    
Visualization: Solvent Selection Logic

SolventSelection Goal Objective Reaction Reaction ($S_NAr$) Goal->Reaction Extraction Extraction / Workup Goal->Extraction Cryst Crystallization Goal->Cryst Polar Polar Aprotic (DMF, DMSO) Reaction->Polar Dissolves Nucleophile Immiscible Water Immiscible (DCM, EtOAc) Extraction->Immiscible Phase Separation Pair Solvent / Anti-Solvent Cryst->Pair System1 EtOAc / Hexane Pair->System1 System2 DCM / Heptane Pair->System2

Figure 2: Strategic solvent selection based on process requirement.[1]

Safety & Handling

  • Halogenated Waste: Solutions containing this compound (especially in DCM or Chloroform) must be disposed of as halogenated organic waste.[1][2]

  • Skin Absorption: The lipophilic nature (

    
     group) enhances skin permeability.[1][2] Always use nitrile gloves and work within a fume hood.[1]
    
  • Reactivity: Avoid storage in nucleophilic solvents (e.g., primary amines, thiols) for extended periods, as the bromine atoms are labile.[1]

References

  • Synthesis of Halogenated Pyridazines

    • One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine.[1] Indian Journal of Chemistry.[1][2] (2022).[1][2][3] Describes solubility of dibromopyridazines in Acetonitrile/Water and purification in EtOAc/Hexane.

  • Reactivity & Solvent Effects

    • Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. (2018).[1][2][4] Details SNAr conditions in DMF and extraction with EtOAc/Chloroform.

  • General Pyridazine Properties

    • The pyridazine heterocycle in molecular recognition and drug discovery.[1][2][5] Expert Opinion on Drug Discovery.[1][2] (2012).[1][2] Discusses physicochemical properties including lipophilicity and solubility challenges.[1][2]

  • Compound Identification

    • 3,4-Dibromo-6-(trifluoromethyl)pyridazine (CAS 1073525-71-9).[1] Commercial availability and physical state verification.[1][2][6]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dibromopyridazine scaffold is a versatile building block in medicinal chemistry, offering two reactive handles for the strategic introduction of diverse functionalities. The inherent electronic properties of the pyridazine ring, coupled with the differential reactivity of the two bromine atoms, allow for controlled and regioselective transformations. This guide provides an in-depth exploration of the reactivity trends of 3,4-dibromopyridazine, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to empower researchers in the design and synthesis of novel pyridazine-based compounds with therapeutic potential.

Understanding the Electronic Landscape and Reactivity Principles

The pyridazine core is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron deficiency activates the ring towards nucleophilic attack, a key principle governing its reactivity. In 3,4-dibromopyridazine, both the C3 and C4 positions are susceptible to substitution. However, the position of the nitrogen atoms influences the electrophilicity of the adjacent carbons, leading to preferential reactivity at the C4 position in many cases. This is analogous to the reactivity observed in 3,4-dibromopyridine, where nucleophilic aromatic substitution (SNAr) occurs preferentially at the 4-position due to the deactivating effect of the nitrogen atom.[1]

The general mechanism for SNAr on pyridazine scaffolds involves the formation of a Meisenheimer intermediate, a resonance-stabilized carbanion. The stability of this intermediate is a crucial factor in determining the reaction rate and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities

Nucleophilic aromatic substitution is a cornerstone of 3,4-dibromopyridazine chemistry, allowing for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Amination Reactions

The introduction of nitrogen-containing substituents is of paramount importance in drug discovery. 3,4-Dibromopyridazine readily undergoes amination reactions with a variety of primary and secondary amines. Generally, these reactions exhibit a preference for substitution at the C4 position. This selectivity can be rationalized by the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.

Table 1: Regioselectivity in the Amination of Dihalo-azines

SubstrateNucleophileMajor ProductReference
3,4-DibromopyridineAmmonia4-Amino-3-bromopyridine[1]
4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazineMorpholineMono-amination at one of the equivalent positions[2]

While direct comparative data for 3,4-dibromopyridazine is limited in the readily available literature, the behavior of analogous systems strongly suggests a preference for C4-amination.

Experimental Protocol: Synthesis of 4-Amino-3-bromopyridazine (Hypothetical, based on analogous reactions)

  • To a solution of 3,4-dibromopyridazine (1.0 eq) in a suitable solvent such as ethanol or DMSO, add an excess of the desired amine (e.g., ammonia in ethanol, or a primary/secondary amine, 2-5 eq).

  • The reaction can be performed at room temperature or with heating, depending on the nucleophilicity of the amine. For less reactive amines, heating under reflux or microwave irradiation may be necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-3-bromopyridazine derivative.

Reactions with Oxygen Nucleophiles

Alkoxides and hydroxides can also displace the bromine atoms on the pyridazine ring. The reaction of the related 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine with water leads to the formation of the corresponding pyridazinone, indicating the susceptibility of the C-Br bond to hydrolysis.[2] It is anticipated that 3,4-dibromopyridazine would exhibit similar reactivity, likely with a preference for substitution at the C4 position to yield 4-alkoxy-3-bromopyridazine or 3-bromo-4(1H)-pyridazinone derivatives.

Reactions with Sulfur Nucleophiles

Thiols are potent nucleophiles that can readily displace halides on electron-deficient aromatic rings.[4] In the case of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine, the reaction with thiophenol leads to the formation of the di-substituted product, even when only one equivalent of the thiol is used.[2] This suggests that the mono-substituted intermediate is highly reactive towards a second substitution. For 3,4-dibromopyridazine, it is plausible that reactions with thiols could lead to a mixture of mono- and di-substituted products, with the potential for di-substitution being high. Controlling the stoichiometry and reaction conditions would be crucial to achieve selective mono-substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly powerful for the functionalization of dihaloheterocycles like 3,4-dibromopyridazine.[5] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.[6] For 3,4-dibromopyridazine, this reaction offers a powerful tool for the introduction of aryl, heteroaryl, and vinyl substituents. The regioselectivity of the Suzuki coupling on dihaloazines is often influenced by both electronic and steric factors. In many cases, the more electron-deficient C-Br bond will undergo oxidative addition to the palladium(0) catalyst more readily. For 2,4-dibromopyridine, Suzuki coupling occurs regioselectively at the 2-position.[7] For 3,4-dibromopyridazine, the relative reactivity of the C3 and C4 positions would need to be determined experimentally, but it is plausible that selective mono-arylation could be achieved under carefully controlled conditions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 3,4-Dibromopyridazine

  • In a reaction vessel, combine 3,4-dibromopyridazine (1.0 eq), the desired boronic acid or boronic ester (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8][9] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of a target molecule's pharmacophore. The site-selective Sonogashira reaction of 3,4-dibromopyridine with alkynes has been utilized in the synthesis of azaindoles.[10] It is expected that 3,4-dibromopyridazine would also undergo regioselective Sonogashira coupling, likely at the more reactive C4 position, to provide 4-alkynyl-3-bromopyridazine derivatives.

Experimental Workflow for Sonogashira Coupling

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 3,4-Dibromopyridazine, Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) B Solvent (e.g., THF, DMF) Inert Atmosphere (N2 or Ar) Heat (if necessary) A->B Combine & Stir C Aqueous Workup B->C Reaction Complete D Extraction with Organic Solvent C->D E Purification (Column Chromatography) D->E F Regioselectively Alkynylated 3-Bromopyridazine E->F

Caption: Generalized workflow for the Sonogashira coupling of 3,4-dibromopyridazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12][13] This reaction offers a complementary approach to SNAr for the synthesis of N-aryl and N-heteroaryl pyridazines, often under milder conditions and with a broader substrate scope. For 3,4-dibromopyridazine, a regioselective Buchwald-Hartwig amination would allow for the controlled introduction of an amino group at either the C3 or C4 position, depending on the catalyst and ligand system employed. This level of control is highly desirable in the synthesis of complex drug candidates.

Strategic and Orthogonal Functionalization

The differential reactivity of the two bromine atoms in 3,4-dibromopyridazine opens up possibilities for sequential and orthogonal functionalization. For instance, a more reactive C4 position could first undergo a selective reaction, such as an SNAr or a palladium-catalyzed coupling. The remaining bromine at the C3 position can then be subjected to a different transformation, allowing for the synthesis of di-substituted pyridazines with distinct functionalities at the 3 and 4 positions.

Logical Flow for Sequential Functionalization

G A 3,4-Dibromopyridazine B Selective Reaction at C4 (e.g., SNAr or Pd-Coupling) A->B C 4-Substituted-3-bromopyridazine B->C D Reaction at C3 (e.g., Pd-Coupling) C->D E 3,4-Disubstituted Pyridazine D->E

Caption: A strategic approach to the synthesis of 3,4-disubstituted pyridazines.

Applications in Drug Discovery

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antihypertensive, and antimicrobial agents.[5] The ability to precisely functionalize the 3,4-dibromopyridazine core allows for the exploration of chemical space around this important pharmacophore, leading to the development of novel drug candidates. For example, substituted pyridazinones have been investigated as vasorelaxant agents.[14]

Conclusion and Future Perspectives

3,4-Dibromopyridazine is a highly valuable and versatile scaffold for the synthesis of functionalized pyridazine derivatives. Its reactivity is governed by the electron-deficient nature of the pyridazine ring, leading to a predisposition for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A key feature of this scaffold is the potential for regioselective functionalization, with the C4 position generally being more reactive. By carefully selecting the reaction type, nucleophile or coupling partner, and reaction conditions, researchers can achieve controlled and sequential introduction of diverse substituents. This strategic approach to the functionalization of 3,4-dibromopyridazine will continue to be a powerful tool in the hands of medicinal chemists for the discovery and development of new therapeutic agents. Further research into the precise factors governing the regioselectivity of various reactions on this scaffold will undoubtedly unlock even greater synthetic potential.

References

  • Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (URL not available)

  • Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. (URL not available)
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A. [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed. [Link]

  • Directed nucleophilic aromatic substitution reaction. (URL not available)
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - RSC Publishing. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL not available)
  • Reactions of thiols - YouTube. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL not available)
  • Reactions of Thiols - Chemistry Steps. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. [Link]

Sources

Advanced Architectures: 6-(Trifluoromethyl)pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-(trifluoromethyl)pyridazine scaffold represents a high-value pharmacophore in modern medicinal chemistry, merging the unique electronic deficiency of the 1,2-diazine ring with the metabolic robustness and lipophilicity of the trifluoromethyl group. Unlike its pyridine analogues, the pyridazine core offers distinct hydrogen-bonding potential and dipole moments that can drastically alter target engagement and solubility profiles. This technical guide synthesizes the current state of literature regarding the synthesis, functionalization, and therapeutic application of these derivatives, designed specifically for discovery chemists and process scientists.

Structural & Electronic Significance

The "Fluorine Effect" in 1,2-Diazines

The incorporation of a trifluoromethyl (-CF3) group at the C6 position of a pyridazine ring creates a synergistic electronic environment.

  • pKa Modulation: The electron-withdrawing nature of the -CF3 group, combined with the electronegative nitrogen atoms, significantly lowers the pKa of adjacent protons, potentially enhancing interactions with basic residues in protein binding pockets.

  • Metabolic Blocking: The C6 position is a common site for oxidative metabolism. Capping this site with -CF3 blocks cytochrome P450-mediated oxidation, extending half-life (

    
    ).
    
  • Dipole Orientation: The 1,2-nitrogen placement creates a concentrated region of electron density, while the -CF3 group creates a strong dipole vector, often improving permeability across lipid bilayers compared to non-fluorinated analogues.

Synthetic Strategies

The construction of 6-(trifluoromethyl)pyridazine derivatives generally follows two distinct logical pathways: De Novo Cyclization (Ring Construction) and Late-Stage Functionalization.

A. De Novo Cyclization (The Hydrazine Route)

This is the most robust and scalable method, preferred for generating the core scaffold.

  • Mechanism: Condensation of 1,4-dicarbonyl equivalents (specifically

    
    -keto esters or diketones containing a CF3 group) with hydrazine.
    
  • Key Precursor: Ethyl 3,3,3-trifluoropyruvate or trifluoroacetylacetone.

  • Regioselectivity: Controlled by the steric bulk and electronic nature of the carbonyl partners.

B. Late-Stage Radical Trifluoromethylation (Minisci-Type)

For diversifying existing pyridazine libraries, radical substitution is utilized.

  • Reagents: Sodium triflinate (Langlois reagent) or

    
     with redox catalysts.
    
  • Challenge: Pyridazines are electron-deficient; adding an electrophilic

    
     radical requires careful tuning of conditions (often requiring protonation of the heterocycle to increase electrophilicity or using polarity-reversed radical strategies).
    

Visualization: Synthetic Workflows

The following diagram outlines the primary synthetic routes to bioactive 6-(trifluoromethyl)pyridazine scaffolds.

SynthesisPathways Start Ethyl 3,3,3- trifluoropyruvate Inter1 6-Hydroxy-3-(CF3) pyridazin-3(2H)-one Start->Inter1 Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Core 3-Chloro-6-(trifluoromethyl) pyridazine Inter1->Core Chlorination POCl3 POCl3 / Reflux POCl3->Core ProductA CDK2 Inhibitor Analogue Core->ProductA Nucleophilic Subst. ProductB Antiviral Candidate Core->ProductB Pd-Catalysis Func1 SNAr (Amines) Func1->ProductA Func2 Suzuki Coupling Func2->ProductB

Figure 1: Primary synthetic workflow from trifluoropyruvate precursors to bioactive candidates.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine

This intermediate is the "linchpin" for most medicinal chemistry campaigns involving this scaffold.

1. Cyclization Step:

  • Reagents: Ethyl 3,3,3-trifluoropyruvate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve ethyl 3,3,3-trifluoropyruvate in absolute ethanol.

    • Add hydrazine hydrate dropwise at 0°C.

    • Reflux for 4–6 hours.

    • Cool to room temperature. The intermediate, 6-(trifluoromethyl)pyridazin-3(2H)-one, typically precipitates. Filter and dry.

  • Checkpoint: Confirm structure via

    
    H NMR (broad singlet for NH).
    

2. Aromatization/Chlorination Step:

  • Reagents: 6-(trifluoromethyl)pyridazin-3(2H)-one (1.0 eq), Phosphorus oxychloride (

    
    , excess).
    
  • Procedure:

    • Suspend the pyridazinone in neat

      
      .
      
    • Heat to reflux (approx. 100–110°C) for 3 hours. The solution should become clear.

    • Caution: Quench carefully by pouring onto crushed ice (exothermic).

    • Extract with Dichloromethane (DCM). Wash with

      
       to neutralize.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc).

  • Yield Expectations: 60–80% over two steps.

Protocol B: SNAr Functionalization (Library Generation)
  • Rationale: The chlorine at C3 is highly activated due to the electron-withdrawing effect of the para-CF3 group and the diaza-ring.

  • Procedure:

    • Dissolve 3-chloro-6-(trifluoromethyl)pyridazine in anhydrous DMF or DMSO.

    • Add nucleophile (e.g., morpholine, substituted piperazine) (1.2 eq).

    • Add base (

      
       or DIPEA) (2.0 eq).
      
    • Heat to 60–80°C for 2–4 hours.

    • Workup with water/EtOAc extraction.

Medicinal Chemistry Applications & SAR

Therapeutic Case Studies
Therapeutic AreaTargetMechanism of ActionKey Structural Feature
Oncology CDK2Cell cycle inhibition3-carboxamide derivatives of 6-CF3-pyridazine show potent anti-proliferative activity against breast cancer lines (T-47D). The CF3 group improves cellular uptake.
Agrochemicals PSIIPhotosynthesis inhibitionPyridazine herbicides (e.g., Pyridate analogues) utilize the lipophilic CF3 group to penetrate waxy plant cuticles.
Antiviral Viral PolymeraseReplication inhibitionPiperazine-linked derivatives demonstrate activity against TMV (Tobacco Mosaic Virus), with CF3 enhancing metabolic stability.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making logic when optimizing this scaffold.

SAR_Logic Core 6-CF3-Pyridazine Scaffold Pos3 Position 3 (Functional Handle) Core->Pos3 Pos45 Positions 4 & 5 (Steric/Electronic Tuning) Core->Pos45 Pos6 Position 6 (CF3 Group) Core->Pos6 Action1 SNAr with Amines (Solubility/Targeting) Pos3->Action1 Action2 Suzuki Coupling (Biaryl interactions) Pos3->Action2 Pos45->Action1 Regiocontrol Influence Action3 Block Metabolism (t1/2 Extension) Pos6->Action3 Action4 Lipophilicity Boost (Membrane Permeability) Pos6->Action4

Figure 2: SAR optimization logic for the 6-(trifluoromethyl)pyridazine scaffold.

Future Outlook

The field is moving toward photoredox catalysis to achieve direct C-H trifluoromethylation of complex pyridazines, bypassing the need for pre-functionalized chlorinated precursors. This allows for "late-stage functionalization" of drug candidates, rapidly generating CF3 analogues for metabolic stability testing.

References

  • Synthesis and biological evaluation of 3,6-disubstituted pyridazines targeting CDK2. Source: National Institutes of Health (PMC)

  • Synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Source: ResearchGate

  • Minisci reaction involving trifluoromethyl radicals. Source: Royal Society of Chemistry (Org. Biomol. Chem.)

  • Trifluoromethylation of arenes and heteroarenes via photoredox catalysis. Source: Princeton University (Macmillan Group)

  • Synthesis and application of trifluoromethylpyridines (and related diazines) in agrochemicals. Source: Journal of Pesticide Science (via PMC)

The Trifluoromethyl Pyridazine Scaffold: A Bioisosteric Powerhouse in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1] This guide provides a comprehensive technical overview of the trifluoromethyl pyridazine moiety, a scaffold of increasing importance. We will dissect the individual and synergistic contributions of the trifluoromethyl group and the pyridazine ring to molecular properties. Through an exploration of physicochemical characteristics, synthesis strategies, and detailed experimental protocols, this document serves as a resource for researchers aiming to leverage this potent bioisosteric combination to overcome common challenges in drug development, such as metabolic instability, poor bioavailability, and off-target toxicity.

The Principle of Bioisosterism: More Than a Simple Swap

Bioisosterism is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound without drastic structural alterations.[2] The objective is multi-faceted: to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][3] Bioisosteres are categorized as classical (atoms or groups with the same valency and similar size) and non-classical (groups with different structures but which elicit similar biological responses).

The strategic power of bioisosterism lies in its ability to systematically probe the structure-activity relationship (SAR) of a compound.[4] By replacing a key functional group, a medicinal chemist can dissect the contributions of sterics, electronics, and lipophilicity to the molecule's interaction with its biological target and its overall disposition in the body.

G cluster_0 Lead Compound Optimization Lead Initial Lead (Suboptimal Properties) Bioisostere Bioisosteric Replacement (e.g., -CH3 -> -CF3 or Phenyl -> Pyridazine) Lead->Bioisostere Strategic Modification Analogs Library of Analogs Bioisostere->Analogs Synthesis SAR Structure-Activity Relationship (SAR) Analysis Analogs->SAR Biological Screening SAR->Bioisostere Iterative Design Optimized Optimized Candidate (Improved Profile) SAR->Optimized Data-Driven Selection

Caption: Iterative cycle of lead optimization using bioisosterism.

Deconstructing the Scaffold: Two Pillars of Potency

The efficacy of the trifluoromethyl pyridazine scaffold stems from the unique and complementary properties of its two constituent parts.

The Trifluoromethyl Group (-CF₃): An Electronic Enigma

The introduction of a trifluoromethyl (-CF₃) group is a widely employed tactic in modern drug design.[5] Its utility extends far beyond that of a simple sterically-similar replacement for a methyl group.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6] This is a critical advantage, as it can block a "soft spot" in a molecule that would otherwise be rapidly cleared from the body, thereby increasing the drug's half-life.[7] Studies have shown that replacing metabolically labile groups with a -CF₃ moiety can significantly improve metabolic stability.[8][9][10]

  • Lipophilicity: The -CF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[6] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, potentially increasing bioavailability and cell permeability.[5][11] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

  • Electronic Effects: With the high electronegativity of its three fluorine atoms, the -CF₃ group is a powerful electron-withdrawing group. This can profoundly influence the pKa of nearby acidic or basic centers, altering a molecule's ionization state at physiological pH.[12] This modulation can be crucial for optimizing target binding or improving pharmacokinetic properties.[5]

  • Target Interactions: The -CF₃ group can participate in unique non-covalent interactions, including dipole-dipole and halogen bonding, which can enhance binding affinity to a target protein.[7][13]

The Pyridazine Ring: A Privileged Heterocycle

Pyridazine (1,2-diazine) and its derivatives are invaluable scaffolds in medicinal chemistry, found in compounds with a vast range of biological activities, including anticancer, antibacterial, and antihypertensive properties.[1][3][14]

  • Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring create a unique electronic profile. They act as strong hydrogen bond acceptors, which is critical for anchoring a drug molecule within the active site of a target protein.[15] Due to the "α-effect," the lone pair-lone pair repulsion between the adjacent nitrogens is relieved when one engages in a hydrogen bond, making pyridazine a more potent H-bond acceptor than its low basicity would suggest.[4]

  • Dipole Moment and Solubility: The arrangement of the nitrogen atoms gives the pyridazine ring a significant dipole moment. This polarity can improve the aqueous solubility of a molecule compared to its carbocyclic or other diazine bioisosteres (e.g., pyridine), which is often a major hurdle in drug development.[15]

  • Metabolic Resistance: The pyridazine ring itself is generally more resistant to metabolic oxidation compared to a phenyl ring, offering another avenue to enhance a drug's metabolic stability.[16]

Synergy in Action: Physicochemical Properties of Trifluoromethyl Pyridazines

When combined, the trifluoromethyl group and the pyridazine ring create a scaffold with a highly tunable and desirable set of physicochemical properties for drug candidates. The potent electron-withdrawing nature of the -CF₃ group further modulates the electronic properties of the pyridazine ring, influencing its basicity and hydrogen bonding capacity.

PropertyPhenylPyridazineTrifluoromethyl Pyridazine Rationale for Advantage in Drug Design
LogP (Lipophilicity) ~2.1~0.4~1.7 (Est.)[17]Modulated Lipophilicity: The CF₃ group significantly increases lipophilicity over the parent pyridazine, aiding membrane permeability, while the pyridazine core provides better solubility than a corresponding trifluoromethyl benzene. This offers a balanced profile.[6][15]
pKa (Basicity) N/A2.3~0.4 (Est.)[17]Reduced Basicity: The strong electron-withdrawing CF₃ group drastically reduces the basicity of the pyridazine nitrogens. This can be highly advantageous for avoiding lysosomal trapping and reducing interactions with off-targets like the hERG channel.[5]
Metabolic Stability Prone to oxidationGenerally stableHighly Stable: The combination of an electron-deficient, metabolically robust pyridazine ring and a non-oxidizable CF₃ group creates a scaffold that is exceptionally resistant to metabolic breakdown.[6][10][16]
H-Bonding Capacity Weak (π-system)Strong AcceptorStrong Acceptor: Retains the strong hydrogen bond accepting capability of the pyridazine nitrogens, which is crucial for specific, high-affinity target binding.[4][15]

Note: Estimated values for 3-chloro-5-(trifluoromethyl)pyridazine are used for illustrative purposes. Actual values are highly dependent on the position of substitution and other molecular features.

Synthesis and Characterization: An Experimental Guide

The successful application of trifluoromethyl pyridazines in drug discovery relies on robust synthetic routes and thorough characterization. Modern techniques like microwave-assisted and continuous-flow synthesis have been shown to be effective.[18][19][20]

General Synthesis Workflow

A common approach involves building the trifluoromethylated pyridazine core from acyclic precursors or by modifying an existing pyridazine ring.

G cluster_0 General Synthesis & Characterization Workflow Start Starting Materials (e.g., CF3-β-diketone) Cyclize Cyclocondensation (with Hydrazine) Start->Cyclize Core Trifluoromethyl Pyridazine Core Cyclize->Core Functionalize Functionalization (e.g., Cross-Coupling) Core->Functionalize Purify Purification (Chromatography) Functionalize->Purify Final Final Product Analyze Structural Analysis (NMR, MS, HRMS) Final->Analyze Validation Purify->Final

Caption: A typical workflow for the synthesis and validation of trifluoromethyl pyridazine analogs.

Protocol: Microwave-Assisted Synthesis of a Pyridazine Core

This protocol is adapted from methodologies for synthesizing pyridazine derivatives and highlights a modern, efficient approach.[18][19]

Objective: To synthesize a 3-trifluoromethyl-6-phenylpyridazin-4(1H)-one derivative.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Phenylhydrazine

  • Ethanol

  • Microwave synthesis reactor vials

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹⁹F NMR should show a characteristic singlet for the CF₃ group around -61 ppm.[19]

Causality: The use of microwave irradiation accelerates the cyclocondensation reaction, significantly reducing reaction times from hours to minutes compared to conventional heating.[18] This efficiency is crucial for the rapid synthesis of analog libraries in a drug discovery setting.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a standardized method to evaluate the metabolic stability of a newly synthesized trifluoromethyl pyridazine derivative.[16][21][22]

Objective: To determine the in vitro half-life (t₁/₂) of a test compound in human liver microsomes.

Materials:

  • Test compound (e.g., a trifluoromethyl pyridazine derivative)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching)

  • 96-well incubation plate and thermal block

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute it in phosphate buffer to the final incubation concentration (typically 1 µM).

  • Incubation Mixture: In a 96-well plate, pre-warm a suspension of HLM (e.g., 0.5 mg/mL) in phosphate buffer to 37°C. Add the diluted test compound.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent test compound at each time point.

  • Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).

Self-Validation: The protocol's integrity is ensured by including control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) in the same assay plate. This validates that the microsomal activity and analytical method are performing as expected.

Case Studies and Future Perspectives

The application of trifluoromethyl pyridazines and related scaffolds has shown significant promise. For example, in the development of CB1 receptor positive allosteric modulators, replacing a metabolically labile nitro group with a trifluoromethyl group resulted in compounds with higher potency and improved in vitro metabolic stability.[9] Similarly, the introduction of a trifluoromethyl group to kinase inhibitors has been shown to enhance metabolic stability and cell permeability.[10][23]

The future of this scaffold is bright. Its unique combination of metabolic robustness, modulated physicochemical properties, and strong target interaction potential makes it an attractive choice for tackling challenging drug targets. As synthetic methodologies become more efficient, we can expect to see trifluoromethyl pyridazines play an increasingly prominent role in the development of next-generation therapeutics for a wide range of diseases, from cancer to infectious and inflammatory disorders.[24][25][26]

References

  • Mangalagiu, I. I., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI.
  • Mangalagiu, I. I., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI.
  • Matos, M. J., et al. (2025).
  • Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • Various Authors. (2024).
  • PharmaBlock. Pyrazines in Drug Discovery. PharmaBlock.
  • Various Authors. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Novás, M., & Matos, M. J. (2025).
  • Tucaliuc, R. A., et al. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Various Authors. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • US EPA. 3-Chloro-5-(trifluoromethyl)pyridazine Properties. EPA.
  • Various Authors. (2024).
  • Tucaliuc, R. A., et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. PubMed.
  • Various Authors. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
  • Various Authors. The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • BenchChem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.
  • Various Authors. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. PMC.
  • Various Authors. (2002).
  • Various Authors. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.
  • PubChem. 2-hydroxy-3-(trifluoromethyl)-1H-pyridazine. PubChem.
  • Various Authors.
  • Various Authors. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Various Authors. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • Various Authors. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
  • Various Authors. (2020).
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Various Authors. (2025).
  • Various Authors. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC.
  • Various Authors. (2022).
  • Saleh, I., et al. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Various Authors. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Hollingworth, G. J., & Gouverneur, V. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Perloff, E. S., et al. Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
  • Various Authors. Evaluation of lipophilicity of selected bioactive molecules by HPLC. Sciforum.
  • Various Authors. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Publishing.
  • Various Authors. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.

Sources

Methodological & Application

Protocol for regioselective nucleophilic substitution of 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the regioselective nucleophilic aromatic substitution (


) of 3,4-Dibromo-6-(trifluoromethyl)pyridazine . This scaffold is a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical candidates (kinase inhibitors), where the precise placement of substituents determines biological efficacy.

Part 1: Mechanistic Insight & Regioselectivity Strategy

The Regioselectivity Challenge

The 3,4-dibromo-6-(trifluoromethyl)pyridazine scaffold presents two electrophilic sites (C3 and C4). Controlling which bromine is displaced is non-trivial and governed by competing electronic and steric factors.

  • Electronic Activation (The "Hot Spot"):

    • C3 Position: This carbon is

      
       to Nitrogen (N2)  and para (1,4-relationship)  to the electron-withdrawing trifluoromethyl (CF
      
      
      
      ) group. Both the inductive effect of the adjacent nitrogen and the resonance withdrawal of the CF
      
      
      group work in concert to deplete electron density at C3.
    • C4 Position: This carbon is

      
       to Nitrogen (N2)  and meta (1,3-relationship)  to the CF
      
      
      
      group. It lacks the direct activation provided by the CF
      
      
      group.
  • Steric Factors:

    • The CF

      
       group at C6 is bulky but distant from C3 and C4.
      
    • However, the adjacent bromine atoms create a "ortho-effect." A bulky nucleophile might face resistance at C3 due to the lone pair of N2, but generally, electronic activation dictates the outcome in this system.

Pathway Visualization

The following diagram illustrates the electronic vectors and the resulting reaction pathway.

ReactionPathway cluster_legend Activation Logic Substrate 3,4-Dibromo-6-(trifluoromethyl)pyridazine TransitionState Meisenheimer Complex (Stabilized by N2 & CF3) Substrate->TransitionState Nucleophile (Nu-) Low Temp (-78°C to 0°C) Product_C4 MINOR PRODUCT 4-Substituted-3-bromo (Steric/forcing conditions) Substrate->Product_C4 High Temp / Bulky Nu Product_C3 MAJOR PRODUCT 3-Substituted-4-bromo (Electronic Control) TransitionState->Product_C3 Fast Elimination (Kinetic Path) Logic C3 is activated by: 1. Alpha-Nitrogen (Inductive) 2. Para-CF3 (Resonance) C4 is deactivated (Meta to CF3)

Figure 1: Reaction pathway illustrating the electronic dominance of the C3 position for nucleophilic attack.

Part 2: Experimental Protocol

This protocol describes the substitution with a secondary amine (e.g., morpholine) as a model nucleophile. The conditions are optimized to maximize regioselectivity for the C3-isomer .

Materials & Reagents
  • Substrate: 3,4-Dibromo-6-(trifluoromethyl)pyridazine (1.0 equiv).

  • Nucleophile: Morpholine (1.1 equiv). Note: For primary amines, use 2.2 equiv or add a non-nucleophilic base.

  • Base: Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    (1.2 equiv).
  • Solvent: Anhydrous THF (Tetrahydrofuran) or 1,4-Dioxane.

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

1. Preparation of Reaction Vessel

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge with nitrogen for 5 minutes.

  • Add 3,4-Dibromo-6-(trifluoromethyl)pyridazine (306 mg, 1.0 mmol) and dissolve in anhydrous THF (5 mL).

  • Cool the solution to 0°C using an ice-water bath. Crucial: Lower temperatures enhance regioselectivity by favoring the kinetic product (C3).

2. Nucleophile Addition

  • In a separate vial, mix Morpholine (96 µL, 1.1 mmol) and DIPEA (209 µL, 1.2 mmol) in THF (2 mL).

  • Add the amine/base solution dropwise to the pyridazine solution over 10 minutes using a syringe pump or steady hand.

  • Observation: A color change (often yellow to orange) indicates the formation of the Meisenheimer complex.

3. Reaction Monitoring

  • Stir at 0°C for 2 hours.

  • Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new major spot (Rf ~0.4) should appear.

  • Checkpoint: If the reaction is sluggish, allow it to warm to room temperature (25°C). Do not heat unless conversion is stalled, as heat promotes C4 substitution.

4. Work-up & Isolation

  • Quench the reaction with saturated aqueous NH

    
    Cl (10 mL).
    
  • Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with Brine (20 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

5. Purification

  • Purify via Flash Column Chromatography on silica gel.

  • Gradient: 0%

    
     30% EtOAc in Hexanes.
    
  • Yield Expectation: 75-85% of the 3-morpholino-4-bromo-6-(trifluoromethyl)pyridazine.

Part 3: Validation & Troubleshooting

Structural Confirmation (The "Self-Validating" Step)

Distinguishing the C3-isomer from the C4-isomer is critical. Use 1H-NMR NOE (Nuclear Overhauser Effect) spectroscopy.

FeatureC3-Substituted Product (Target)C4-Substituted Product (Impurity)
Structure 3-Nu-4-Br-6-CF

3-Br-4-Nu-6-CF

Proton H5 Singlet/Doublet at ~8.0 ppmSinglet/Doublet at ~7.5 ppm
NOE Signal NO NOE between Nucleophile and H5.[1][2] (Separated by Br)Strong NOE between Nucleophile and H5. (Adjacent)

Validation Workflow:

  • Isolate the major product.

  • Run a 1D NOE or 2D NOESY experiment.

  • Irradiate the nucleophile's alpha-protons.

  • If H5 signal increases: You have the C4-product (Bad).

  • If H5 signal is silent: You have the C3-product (Good).

Optimization Data

The following table summarizes the effect of solvent and temperature on regioselectivity (C3:C4 ratio).

SolventTemperatureYieldRegioselectivity (C3 : C4)Notes
THF 0°C 82% > 20 : 1 Recommended conditions.
THF60°C88%6 : 1Loss of selectivity at high temp.
DMF25°C90%4 : 1Polar solvent stabilizes C4 transition state.
Ethanol25°C65%10 : 1Protic solvent slows reaction; good selectivity.

References

  • Regioselectivity in Pyridazine Chemistry: Baran Lab Heterocycle Guide. "Haloselectivity of Heterocycles."

    • Source:

  • Electronic Effects of CF3 Group: Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution of Trifluoromethyl-Substituted Heterocycles."

    • Source: [J. Org.[3] Chem. 2021, 86, 12008]([Link])

  • General

    
     on Dihalopyridazines : Organic Chemistry Portal. "Synthesis of Pyridazines."
    
    • Source:

  • Validation via NMR: BenchChem Application Notes. "Synthesis and Characterization of 3-Amino-6-Substituted Pyridazines."

    • Source:

Sources

Application Note: Precision Synthesis of Bioactive Heterocycles using 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3,4-Dibromo-6-(trifluoromethyl)pyridazine represents a high-value "privileged structure" in modern medicinal chemistry and agrochemical discovery. Its utility stems from three synergistic features:

  • The Pyridazine Core: A 1,2-diazine ring that functions as a bioisostere for phenyl or pyridine rings, often improving aqueous solubility and metabolic stability.

  • The Trifluoromethyl (

    
    ) Group:  Located at position 6, this group enhances lipophilicity (LogP), metabolic resistance (blocking C-oxidation), and binding affinity via non-covalent interactions.
    
  • Orthogonal Reactivity: The bromine atoms at positions 3 and 4 exhibit distinct electronic environments, enabling highly regioselective sequential functionalization—a critical requirement for high-throughput library synthesis.

This guide details the regioselective logic and validated protocols for converting this building block into complex, fused bioactive heterocycles.

Molecular Logic & Reactivity Map

Understanding the electronic landscape of 3,4-dibromo-6-(trifluoromethyl)pyridazine is prerequisite to successful synthesis.

  • Position 4 (C4): This position is electronically activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-relationship (vinylogous) with the N1 nitrogen and the inductive effect of the adjacent C3-bromo group. In 3,4-dihalo-6-substituted pyridazines, C4 is typically the site of first displacement  by nucleophiles (amines, alkoxides).
    
  • Position 3 (C3): While alpha to the N2 nitrogen, the C3 position is often sterically shielded by the adjacent N-lone pair and less reactive toward initial

    
     compared to C4. However, the C3-Br bond remains highly active for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after C4 functionalization.
    
  • Position 6 (

    
    ):  The electron-withdrawing nature of the 
    
    
    
    group activates the entire ring, lowering the LUMO energy and facilitating nucleophilic attack.
Reactivity Workflow Diagram

G cluster_legend Reaction Logic node_start 3,4-Dibromo-6-(trifluoromethyl)pyridazine (Starting Material) node_snar Intermediate A: 4-Amino-3-bromo-6-(trifluoromethyl)pyridazine (Regioselective SNAr) node_start->node_snar Step 1: Amine (R-NH2) DIPEA, THF, 0°C to RT (C4 Displacement) node_suzuki Intermediate B: 3-Aryl-4-amino-6-(trifluoromethyl)pyridazine (Pd-Catalyzed Coupling) node_snar->node_suzuki Step 2: Aryl Boronic Acid Pd(PPh3)4, Na2CO3, DME/H2O (C3 Coupling) node_fused Target Scaffold: Fused Heterocycle (e.g., Pyrazolo[3,4-c]pyridazine) node_suzuki->node_fused Step 3: Cyclization (e.g., via ortho-functional group) legend1 C4: Kinetic Site for SNAr legend2 C3: Site for Cross-Coupling

Figure 1: Sequential functionalization strategy leveraging the differential reactivity of C4 and C3 positions.

Validated Experimental Protocols

Protocol A: Regioselective (Amino-de-bromination)

Objective: Selective introduction of an amine at the C4 position.

Mechanism: The reaction proceeds via a Meisenheimer complex. The C4 position is favored due to lower steric hindrance relative to C3 (flanked by N) and favorable electronic activation.

Materials:

  • 3,4-Dibromo-6-(trifluoromethyl)pyridazine (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane.

Procedure:

  • Preparation: Dissolve 3,4-dibromo-6-(trifluoromethyl)pyridazine (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Critical: Low temperature enhances regioselectivity.
    
  • Addition: Add DIPEA (2.0 mmol) followed by the slow, dropwise addition of the amine (1.1 mmol).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
    
    
    
    ) should convert to a more polar spot (
    
    
    ).
  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Yield: 75-90% of the 4-substituted isomer. QC Check:


 NMR should show a singlet for the C5 proton. NOE (Nuclear Overhauser Effect) studies can confirm regiochemistry (interaction between the amine NH/CH and the C5-H).
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the remaining C3-bromide with an aryl or heteroaryl group.

Materials:

  • Intermediate A (4-amino-3-bromo-derivative) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     or 
    
    
    
    .
  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine Intermediate A (0.5 mmol), boronic acid (0.75 mmol), and solvent (4 mL). Sparge with Argon for 10 minutes to remove oxygen.

  • Catalysis: Add

    
     (0.025 mmol) and the aqueous base (1 mL). Seal the vessel.
    
  • Heating: Heat to

    
     for 4–12 hours. (Alternatively: Microwave at 
    
    
    
    for 30 min).
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with DCM.[1]

  • Purification: Flash chromatography.

Troubleshooting:

  • Hydrodehalogenation (loss of Br without coupling): Often caused by overheating or excess water. Switch to anhydrous conditions with

    
     in Dioxane.
    
  • Protodeboronation of boronic acid: Use milder bases (

    
    ) or boronic esters (pinacol esters).
    

Data Summary & Characterization

The following table summarizes typical chemical shifts observed for the core scaffold, aiding in rapid structural verification.

PositionAtom TypeTypical Shift (ppm)MultiplicityNotes
C5-H

NMR
7.80 – 8.20SingletDiagnostic for ring integrity. Shifts upfield upon C4-amination.


NMR
-65.0 to -68.0SingletCharacteristic for 6-

pyridazines.
C3

NMR
140 – 155QuaternaryShifts significantly upon Suzuki coupling.
C4

NMR
145 – 160QuaternaryDeshielded by adjacent N and Br (in SM).

References

  • Regioselectivity in Pyridazine Chemistry

    • Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents.[2]

    • Source: NIH / PubMed Central
    • URL:[Link]

    • Relevance: Establishes baseline reactivity for 3,6-disubstituted and 3,4,6-trisubstituted pyridazine systems.
  • Suzuki Coupling Protocols

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[3][4]

    • Source: PMC / Molecules
    • URL:[Link]

    • Relevance: Provides validated solvent/catalyst systems for coupling halopyridazines.
  • General Reactivity of Halogenated Heterocycles

    • Title: SNAr Reaction of Polyhalogenated Heterocycles.

    • Source: WuXi AppTec / RCS
    • energy profiles in diazines).
  • Agrochemical Applications

    • Title: Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine (Analogous Chemistry).[5]

    • Source: BenchChem[3]

    • Relevance: Illustrates the utility of trifluoromethyl-bromo-heterocycles in agrochemical synthesis.

Sources

Application Note: Precision Buchwald-Hartwig Amination of Trifluoromethyl Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Buchwald-Hartwig amination on trifluoromethyl pyridazines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists

Abstract

Trifluoromethyl (


) pyridazines are privileged scaffolds in oncology and immunology drug discovery due to their metabolic stability and unique lipophilicity. However, functionalizing these electron-deficient heterocycles via palladium-catalyzed cross-coupling presents distinct challenges: catalyst poisoning by diazinyl nitrogens, competitive nucleophilic aromatic substitution (

), and

group instability under strong basic conditions. This guide provides a rational, optimized protocol for Buchwald-Hartwig amination, prioritizing the use of Pd-G3/G4 precatalysts and weak base systems to ensure high yields and chemoselectivity.

The "Pyridazine Problem": Mechanistic Challenges

Before attempting optimization, it is critical to understand why standard Buchwald conditions (e.g.,


/BINAP/NaOtBu) often fail with this substrate class.
Electronic Deactivation & Catalyst Poisoning

The pyridazine ring is highly


-deficient. The addition of a 

group further lowers the LUMO energy.
  • Issue: The electron-rich

    
     species is prone to coordination by the pyridazine nitrogens rather than undergoing oxidative addition into the 
    
    
    
    bond.
  • Solution: Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are required to sterically discourage N-coordination while facilitating oxidative addition.

Competitive vs. Pd-Catalysis

Due to the strong electron-withdrawing nature of the


-pyridazine core, background 

reactions can occur with aliphatic amines, often leading to poor regioselectivity or racemization of chiral amines.
  • Strategic Pivot: If using a highly nucleophilic amine (e.g., morpholine), consider if Pd-catalysis is even necessary. Use Buchwald conditions primarily for anilines , amides , or sterically hindered amines where

    
     is kinetically incompetent.
    
Base-Induced Decomposition

The


 group on a diazine ring is sensitive to "cine-substitution" or hydrolysis in the presence of strong alkoxide bases (

,

), leading to defluorinated byproducts.
  • Requirement: Transition to milder carbonate or phosphate bases (

    
    , 
    
    
    
    ).[1]

Optimization Logic & Decision Matrix

The following decision tree illustrates the selection logic for ligands and bases based on the specific amine partner.

OptimizationLogic Start Substrate: CF3-Pyridazine-Cl AmineType Identify Amine Partner Start->AmineType Primary Primary Amine / Aniline AmineType->Primary Secondary Secondary Amine AmineType->Secondary Amide Amide / Carbamate AmineType->Amide Ligand1 Ligand: BrettPhos (Precatalyst: BrettPhos Pd G4) Primary->Ligand1 Ligand2 Ligand: RuPhos (Precatalyst: RuPhos Pd G4) Secondary->Ligand2 Ligand3 Ligand: tBuBrettPhos (Precatalyst: tBuBrettPhos Pd G3) Amide->Ligand3 BaseCheck Base Selection Strategy Ligand1->BaseCheck Ligand2->BaseCheck Ligand3->BaseCheck Base1 Std: Cs2CO3 (2.0 equiv) Solvent: Dioxane BaseCheck->Base1 Base Sensitive Base2 Difficult: K3PO4 + H2O (cat) Solvent: t-Amyl Alcohol BaseCheck->Base2 Sterically Demanding

Figure 1: Decision matrix for ligand and base selection based on amine nucleophilicity.

Standardized Experimental Protocol

Objective: Coupling of 3-chloro-6-(trifluoromethyl)pyridazine with 4-fluoroaniline. Target Scale: 1.0 mmol

Reagents & Equipment[1][2]
  • Catalyst: BrettPhos Pd G4 Precatalyst (Sigma-Aldrich #804355). Note: G4 is preferred over G3 for higher stability, but G3 is an acceptable substitute.

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular. Do not use powder if possible; granular minimizes clumping.
    
  • Solvent: 1,4-Dioxane (Anhydrous, sparged with

    
    ).
    
  • Vessel: 8 mL reaction vial with PTFE-lined septum cap.

Step-by-Step Procedure
  • Vessel Preparation:

    • Oven-dry the reaction vial and stir bar at 120°C for at least 2 hours. Cool under a stream of dry Nitrogen or Argon.

  • Solids Addition (Glovebox or Benchtop with strict inert technique):

    • Add 3-chloro-6-(trifluoromethyl)pyridazine (1.0 equiv, 182 mg).

    • Add 4-fluoroaniline (1.2 equiv, 133 mg).

    • Add

      
       (2.0 equiv, 652 mg).
      
    • Catalyst Addition: Add BrettPhos Pd G4 (0.02 equiv / 2 mol%, 18 mg).

    • Tip: If weighing small amounts of catalyst, prepare a stock solution of the catalyst in the solvent immediately before use.

  • Solvent & Sparging:

    • Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Sparge the mixture with Nitrogen for 5 minutes (submerge needle in solvent, vent needle in septum). This is critical to remove dissolved

      
       which decomposes the active Pd species.
      
  • Reaction:

    • Seal the vial.[1]

    • Heat to 80°C in an aluminum heating block. Stirring rate: 800 RPM.

    • Time: 2 - 4 hours.

    • Monitoring: Check via LCMS at 1 hour. Look for consumption of the chloride.[2] If the intermediate (oxidative addition complex) accumulates, increase temp to 100°C.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate.

    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Data

Common Failure Modes
Observation (LCMS)DiagnosisCorrective Action
No Reaction (SM remaining) Catalyst poisoning or failed activation.Switch to Pd G4 precatalyst to ensure rapid activation. Increase temp to 100°C.
Defluorination (-F / -CF3) Base is too strong or wet.Switch from

to

. Ensure solvent is strictly anhydrous.
Hydrolysis (Pyridazinone) Water ingress.Use fresh anhydrous solvent. Verify inert atmosphere.
Homocoupling of Amine Oxidation of amine.

leak. Re-sparge solvent. Ensure system is sealed.
Ligand Performance Comparison (Representative Data)

Substrate: 3-chloro-6-(trifluoromethyl)pyridazine + Aniline (1.0 equiv), Cs2CO3, Dioxane, 80°C, 2h.

Ligand SystemYield (%)Notes
BrettPhos Pd G4 92% Clean conversion.
RuPhos Pd G3 65%Slower kinetics for primary amines.
Xantphos / Pd2(dba)3 40%Significant SM remaining; poor activation.
BINAP / Pd(OAc)2 <10%Catalyst poisoning by pyridazine N.

Mechanistic Pathway & Inhibition Points[1]

The diagram below highlights where the specific properties of trifluoromethyl pyridazines interfere with the catalytic cycle, necessitating the specific protocols above.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-Cl) Pd0->OxAdd Ar-Cl Coord Amine Coordination OxAdd->Coord + Amine Poison FAILURE: N-Binding (Pyridazine N binds Pd) OxAdd->Poison If Ligand not bulky Deprot Deprotonation (Base Step) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim SideRxn FAILURE: Cine-Substitution (Base attacks CF3-Ring) Deprot->SideRxn If Base > pKa 18 RedElim->Pd0

Figure 2: Catalytic cycle showing critical failure points (Red) specific to electron-deficient heterocycles.

References

  • Buchwald Precatalysts (G3/G4)

    • Sigma-Aldrich Technical Guide. "Buchwald Precatalysts for rapid C-N bond formation."

  • Amination of Chloropyridazines

    • Journal of the American Chemical Society.[3] "Palladium-Catalyzed Amination of Aryl Chlorides and Sulfonates with BrettPhos."

  • Base Sensitivity in Heterocycles

    • Organic Process Research & Development. "Practical Guides for Pd-Catalyzed C-N Coupling of Heterocycles."

  • Trifluoromethyl Pyridazine Chemistry

    • Organic & Biomolecular Chemistry.[4] "Synthesis of trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters."[5]

Sources

Application Notes & Protocols: Strategic C-H Activation of 6-(Trifluoromethyl)pyridazine Cores for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-(Trifluoromethyl)pyridazine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[1][2][3] When appended to a nitrogen-containing heterocycle like pyridazine, the resulting scaffold becomes a highly valuable building block for novel therapeutics. The 6-(trifluoromethyl)pyridazine core is of significant interest in the development of treatments for a wide array of diseases, including cancer and autoimmune disorders.[4][5]

Traditionally, the synthesis of complex derivatives of such scaffolds relies on multi-step sequences involving pre-functionalized starting materials. However, the advent of transition-metal-catalyzed carbon-hydrogen (C-H) bond activation has revolutionized this paradigm.[6][7] C-H activation offers a powerful, atom-economical strategy to directly forge new carbon-carbon and carbon-heteroatom bonds, streamlining synthetic routes and enabling rapid exploration of chemical space.[8]

This guide provides an in-depth analysis of C-H activation strategies tailored specifically for the challenging 6-(trifluoromethyl)pyridazine core. We will explore the underlying mechanistic principles, compare leading catalytic systems, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

The Core Challenge: Electronic Deactivation and Catalyst Coordination

The 6-(trifluoromethyl)pyridazine ring presents a formidable challenge for C-H activation methodologies. Its reactivity is governed by two key features:

  • Profound Electron Deficiency: The pyridazine core contains two adjacent, electron-withdrawing nitrogen atoms. This effect is dramatically amplified by the potent, electron-withdrawing trifluoromethyl group at the C6 position.[2] This cumulative effect significantly lowers the electron density of the aromatic C-H bonds, making them less susceptible to cleavage via common electrophilic palladation or concerted metalation-deprotonation (CMD) pathways.

  • Lewis Basicity and Catalyst Inhibition: The lone pairs on the pyridazine nitrogen atoms can act as strong ligands, leading to non-productive coordination with the transition metal center. This can sequester the active catalyst, arresting the catalytic cycle and leading to poor or no reactivity.[9] Overcoming this challenge often requires careful selection of catalysts, ligands, or additives that can mitigate this undesired binding.

A successful C-H activation strategy must therefore employ a catalytic system robust enough to operate on a highly electron-poor substrate while avoiding deactivation by the heterocyclic nitrogen atoms.

Key Catalytic Systems and Mechanistic Considerations

While various transition metals can catalyze C-H activation, Palladium and Rhodium complexes have proven to be the most versatile and effective for functionalizing N-heterocycles.[10][11]

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is the workhorse of C-H activation, particularly for direct arylation reactions.[11][12] For challenging substrates like 6-(trifluoromethyl)pyridazine, these reactions typically proceed via a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. The C-H cleavage step is often the most critical and is generally believed to occur through a Concerted Metalation-Deprotonation (CMD) mechanism, where a carboxylate or similar anionic ligand assists in abstracting the proton.

A key challenge is achieving regioselectivity. On the 6-(trifluoromethyl)pyridazine core, the C-H bonds at positions 3, 4, and 5 are all potential sites for functionalization. Due to the strong directing effect of the CF₃ group and the adjacent nitrogen, functionalization often favors the C5 position. In some cases, overriding this inherent selectivity requires the installation of a directing group.[9][13]

Palladium_Catalytic_Cycle A Pd(II) Catalyst [L-Pd(OAc)₂] B Coordination Complex A->B Coordination C C-H Activation (CMD) Palladacycle Intermediate B->C CMD -HOAc D Oxidative Addition (Aryl-X) Pd(IV) Intermediate C->D + Aryl-X E Reductive Elimination C-C Bond Formation D->E E->A Forms Product prod Arylated Product E->prod sub Pyridazine-CF₃ + Aryl-X Experimental_Workflow start Reaction Planning (Select Catalyst & Coupling Partner) setup Reaction Setup (Inert Atmosphere, Anhydrous) start->setup reaction Heating & Stirring (12-24h @ 100-140°C) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup (Quench, Filter, Concentrate) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, HRMS) purification->analysis

Sources

Application Notes & Protocols for the Sequential Functionalization of 3,4-Dibromopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the strategic, sequential functionalization of 3,4-dibromopyridazine, a critical scaffold in medicinal chemistry and materials science. Pyridazine derivatives are integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2] The 3,4-dibromo substitution pattern offers a versatile platform for introducing molecular diversity through regioselective reactions. This guide details the underlying principles of reactivity and provides validated, step-by-step protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Introduction: The Pyridazine Scaffold in Drug Discovery

Nitrogen-containing heterocycles are foundational elements in modern drug design, with pyridazine cores being particularly noteworthy.[3] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in the development of therapeutic agents. The ability to precisely functionalize the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target affinity. 3,4-Dibromopyridazine serves as an ideal starting material, equipped with two distinct reactive sites that can be addressed sequentially to build complex molecular architectures.

Reactivity Profile: Understanding Regioselectivity in 3,4-Dibromopyridazine

The key to sequential functionalization lies in the differential reactivity of the C3 and C4 positions. The pyridazine core is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic nature dictates the regioselectivity of subsequent reactions.

  • C4 Position: This position is analogous to the 4-position of pyridine and is significantly more electron-deficient. This is due to the cumulative electron-withdrawing effects of both nitrogen atoms. Consequently, the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[4][5]

  • C3 Position: While still electron-deficient, the C3 position is generally less reactive towards nucleophilic attack than C4. However, it is an excellent handle for various palladium-catalyzed cross-coupling reactions .

This reactivity difference is the cornerstone of a sequential strategy: an initial SNAr reaction selectively targets the C4 position, leaving the C3-bromo substituent intact for a subsequent cross-coupling reaction.

Table 1: Regioselectivity of Common Reactions on 3,4-Dibromopyridazine
Reaction TypePreferred Position of Initial ReactionRationale
Nucleophilic Aromatic Substitution (SNAr) C4Highest electron deficiency; stabilization of the Meisenheimer intermediate.[4][6]
Suzuki-Miyaura Coupling Can be selectiveReactivity can be tuned by catalyst and ligand choice, but often C4 is more reactive.[7][8]
Sonogashira Coupling Can be selectiveSimilar to Suzuki, conditions can influence selectivity.[9][10][11]
Buchwald-Hartwig Amination Can be selectiveLigand and base choice are critical for controlling regioselectivity.[12][13][14]

Strategic Workflow for Sequential Functionalization

A robust and logical workflow is essential for synthesizing well-defined 3,4-disubstituted pyridazines. The most common and reliable strategy involves a two-step sequence that leverages the inherent reactivity differences between the C4 and C3 positions.

Diagram 1: General Workflow for Sequential Functionalization

G start 3,4-Dibromopyridazine step1 Step 1: Regioselective C4-Functionalization (e.g., SNAr with Nu-H) start->step1 intermediate 3-Bromo-4-substituted-pyridazine step1->intermediate step2 Step 2: C3-Functionalization (e.g., Pd-catalyzed Cross-Coupling) intermediate->step2 end 3,4-Disubstituted Pyridazine step2->end

Caption: A typical workflow for the sequential modification of 3,4-dibromopyridazine.

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to stoichiometry, inert atmosphere conditions where specified, and careful monitoring are critical for success.

Protocol 1: C4-Selective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective displacement of the C4-bromide using a secondary amine as the nucleophile. The higher electrophilicity of the C4 position ensures high regioselectivity.[4]

Materials:

  • 3,4-Dibromopyridazine (1.0 eq)

  • Morpholine (or other secondary amine) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add 3,4-dibromopyridazine and the chosen base (e.g., K₂CO₃).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Add the nucleophile (e.g., Morpholine) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-4-morpholinopyridazine.

Expected Outcome: A clean conversion to the mono-substituted product with high regioselectivity for the C4 position. 1H NMR spectroscopy should clearly show the disappearance of one aromatic proton signal and characteristic shifts for the newly introduced substituent.

Protocol 2: C3-Selective Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C3 position of the mono-substituted pyridazine intermediate from Protocol 1. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[15][16][17]

Materials:

  • 3-Bromo-4-substituted-pyridazine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)

  • Argon or Nitrogen gas supply

Procedure:

  • In a reaction vessel, combine the 3-bromo-4-substituted-pyridazine, arylboronic acid, and base.

  • Add the palladium catalyst (and ligand, if applicable).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the final 3,4-disubstituted pyridazine.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling
Pd SourceLigandBaseSolventTemp (°C)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
Pd(OAc)₂SPhosK₃PO₄Toluene110
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

G Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa Oxidative Addition pd0->oa Ar-X pd2_complex L₂Pd(II)(Ar)(X) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'-B(OR)₂ (Base Activated) pd2_ar_r L₂Pd(II)(Ar)(R') transmetal->pd2_ar_r re Reductive Elimination pd2_ar_r->re re->pd0 Regenerated Catalyst product Ar-R' re->product center

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: C3-Selective Sonogashira Coupling

This protocol allows for the introduction of an alkyne moiety at the C3 position, a valuable transformation for creating linear, rigid structures. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[9][10][11][18]

Materials:

  • 3-Bromo-4-substituted-pyridazine (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) Iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine (TEA), DIPEA)

  • Solvent (e.g., THF, DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry reaction flask, add the 3-bromo-4-substituted-pyridazine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Protocol 4: C3-Selective Buchwald-Hartwig Amination

This protocol is used to form a C-N bond at the C3 position, introducing primary or secondary amines. The choice of ligand is critical for achieving high yields.[12][13][19][20]

Materials:

  • 3-Bromo-4-substituted-pyridazine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction tube.

  • Add the 3-bromo-4-substituted-pyridazine and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.

  • After cooling, dilute the mixture with an organic solvent and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Troubleshooting and Key Considerations

  • Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen. Ensure all solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.

  • Purity of Reagents: The purity of the starting materials, particularly the boronic acids and amines, is crucial. Impurities can inhibit the catalyst.

  • Side Reactions: In cross-coupling reactions, competitive homo-coupling of the boronic acid (in Suzuki reactions) or alkyne (Glaser coupling in Sonogashira reactions) can occur.[9] Using copper-free Sonogashira conditions can mitigate the latter.[9]

  • Catalyst Screening: If yields are low, screening different palladium sources, ligands, and bases is recommended. The optimal conditions can be highly substrate-dependent.

Conclusion

The 3,4-dibromopyridazine scaffold is a powerful and versatile starting point for the synthesis of complex, functionalized molecules. By understanding and exploiting the inherent regiochemical differences between the C3 and C4 positions, researchers can employ a logical and sequential strategy involving nucleophilic aromatic substitution followed by a variety of robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a reliable framework for accessing a diverse range of novel 3,4-disubstituted pyridazines for applications in drug discovery and materials science.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • El-Gohary, N. S., & Shaaban, M. A. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(11), 1039-1054. [Link]

  • Pitt, W. R., Parry, D. M., Perry, B. G., & Groom, C. R. (2009). Heteroaromatic rings of the future. Journal of Medicinal Chemistry, 52(9), 2952-2963.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved February 22, 2024, from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 22, 2024, from [Link]

  • Nucleophilic aromatic substitution. (2023). In Wikipedia. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. [Link]

  • Sonogashira coupling. (2023). In Wikipedia. [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). chemrxiv.org. Retrieved February 22, 2024, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved February 22, 2024, from [Link]

  • Knochel, P., et al. (2016). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). ACS Publications. [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). National Center for Biotechnology Information. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). National Center for Biotechnology Information. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). PubMed. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2019). National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 22, 2024, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). National Center for Biotechnology Information. [Link]

Sources

Using 3,4-Dibromo-6-(trifluoromethyl)pyridazine as a fragment in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Introduction: The "Fluorine Effect" in Pyridazine Scaffolds

In modern drug discovery, the 3,4-dibromo-6-(trifluoromethyl)pyridazine scaffold represents a high-value "privileged structure." It combines the bioisosteric utility of the pyridazine ring (mimicking phenyl or pyridine cores while increasing water solubility) with the metabolic stability and lipophilicity modulation provided by the trifluoromethyl (


) group.

For medicinal chemists, this molecule is not merely a building block; it is a divergent platform .[1] The presence of two chemically distinct bromine atoms—modulated by the electron-withdrawing


 group and the diazine core—allows for orthogonal functionalization . This guide provides the validated logic and protocols to selectively manipulate this scaffold, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

Chemo-Physical & Reactivity Profile

Understanding the electronic map of the scaffold is prerequisite to successful synthesis.

PropertyValue / CharacteristicImpact on Chemistry
LogP (Predicted) ~2.8Moderate lipophilicity; suitable for CNS and peripheral targets.
Electronic Bias Highly Electron Deficient (

-deficient)
The ring is activated for Nucleophilic Aromatic Substitution (

).
C4-Position Most Reactive to Nucleophiles Activated by the para-relationship to N1 and inductive effect of

.
C3-Position Reactive to Metal Catalysis Sterically shielded by N2 but available for Pd-catalyzed coupling after C4 is substituted.
C6-Position Inert (

substituted)
Provides metabolic blockage and electronic activation of the ring.
The Regioselectivity Decision Tree

The critical challenge is distinguishing between the C3 and C4 bromine atoms.

  • Rule 1 (

    
    ):  Nucleophiles (amines, alkoxides) predominantly attack C4  first.[1] The Meisenheimer complex formed at C4 is stabilized by resonance involving N1.
    
  • Rule 2 (Cross-Coupling): Palladium oxidative addition can occur at both positions. However, if C4 is substituted first via

    
    , the remaining C3-Br bond becomes the sole site for Suzuki/Buchwald coupling.[1]
    

Experimental Workflows & Protocols

Visualizing the Divergent Pathway

G cluster_legend Reaction Logic Start 3,4-Dibromo-6- (trifluoromethyl)pyridazine ConditionA Condition A: SNAr (Nucleophile) Start->ConditionA Step 1: C4-Selective ProductA Intermediate A: 4-Substituted-3-bromo- 6-(trifluoromethyl)pyridazine ConditionA->ProductA ConditionB Condition B: Suzuki Coupling (R-B(OH)2) ProductA->ConditionB Step 2: C3-Functionalization ProductB Final Product: 3,4-Disubstituted- 6-(trifluoromethyl)pyridazine ConditionB->ProductB Legend C4 reacts first via SNAr due to electronic activation. C3 reacts second via Pd-Catalysis.

Caption: Divergent synthesis workflow. The scaffold allows sequential functionalization, prioritizing C4 substitution followed by C3 cross-coupling.[1]

Protocol A: Regioselective C4-Amination ( )

Objective: Introduce an amine fragment at the C4 position while preserving the C3-bromide for later steps.

  • Reagents:

    • Substrate: 3,4-Dibromo-6-(trifluoromethyl)pyridazine (1.0 eq)

    • Nucleophile: Primary or Secondary Amine (1.1 eq)[1]

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
      
    • Solvent: Anhydrous THF or 1,4-Dioxane[1]

  • Procedure:

    • Preparation: Dissolve the pyridazine substrate in anhydrous THF (0.2 M concentration) in a round-bottom flask under Nitrogen.

    • Cooling: Cool the solution to 0 °C using an ice bath. Note: Low temperature is crucial to maximize regioselectivity between C4 and C3.[1]

    • Addition: Add DIPEA followed by the slow, dropwise addition of the amine.

    • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.[1]

      • Checkpoint: The product should show a mass of M-Br+Amine. If C3/C4 bis-substitution is observed, lower the temperature to -10 °C.

    • Workup: Dilute with EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      .[1][2]
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4-isomer is typically the major product (>85% regioselectivity).

Protocol B: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Functionalize the remaining C3-bromide with an aryl/heteroaryl group.[3]

  • Reagents:

    • Substrate: 4-Amino-3-bromo-6-(trifluoromethyl)pyridazine (Product from Protocol A) (1.0 eq)

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq)[2]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (5 mol%)[1]
    • Base:

      
       (3.0 eq) or 
      
      
      
      (2M aq)[1]
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][4]

  • Procedure:

    • Degassing: Combine substrate, boronic acid, and base in the solvent mixture.[1][2] Sparge with Argon for 10 minutes to remove Oxygen.[1]

    • Catalyst Addition: Add the Pd-catalyst quickly under Argon flow.

    • Heating: Seal the vessel and heat to 80–90 °C for 4–12 hours.

      • Note: The C3-Br bond is sterically hindered by the adjacent N2 and the new C4-substituent. High-activity catalysts (like XPhos Pd G3) may be required for bulky substrates.

    • Workup: Filter through a Celite pad, concentrate, and partition between water/DCM.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often recommended due to the polarity of the final adducts.

Case Study: Designing a Kinase Inhibitor Core

Scenario: A project requires a hinge-binding scaffold. The pyridazine N2 nitrogen can serve as a hydrogen bond acceptor.

  • Design Strategy:

    • Hinge Binder: Use Protocol B to install a 3-aminopyrazole or indazole at C3.

    • Solubilizing Tail: Use Protocol A to install a morpholine or piperazine at C4.

  • Outcome: The resulting molecule utilizes the

    
     group to occupy the hydrophobic back-pocket of the kinase ATP site, while the C3/C4 substituents interact with the solvent front and hinge region respectively.
    

Safety & Handling

  • Sensitization: Pyridazines can be skin sensitizers.[1] Handle all solids in a fume hood.

  • Pressure:

    
     reactions with volatile amines (e.g., methylamine) should be conducted in sealed pressure vials behind a blast shield.[1]
    

References

  • Synthesis of 3,6-disubstituted pyridazines: Sabt, A., et al. "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[1] Link

  • Regioselectivity in Pyridazines: Simpson, T. J., et al.[1] "A regiospecific reaction of pyridazines with vicarious nucleophilic substitution." Chemical Communications, 1990.[1] Link

  • General Reactivity of 4,5-dibromo-pyridazines: Chmovzh, T., et al. "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions."[1] Molecules, 2018.[1][5][6] Link

  • Cross-Coupling Strategies: Maes, B. U. W., et al. "Palladium-catalyzed reactions of chloropyridazines."[1] Journal of Heterocyclic Chemistry, 2002.[1] Link[1]

Sources

Application Note: Strategic Late-Stage Functionalization of Complex Molecules using the 3,4-Dibromo-6-(trifluoromethyl)pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Late-stage functionalization (LSF) has emerged as a transformative strategy in modern drug discovery.[1][2][3][4][5] It allows for the direct modification of complex, often biologically active, molecules at a late step in the synthesis, enabling rapid exploration of structure-activity relationships (SAR) and the generation of novel analogues without the need for laborious de novo synthesis.[3][5] Within this paradigm, privileged scaffolds—molecular frameworks that are recurrent in bioactive compounds—are of paramount importance. The pyridazine ring is one such scaffold, found in numerous therapeutic agents due to its unique physicochemical properties, including its capacity for hydrogen bonding and its role in modulating pharmacokinetic profiles.[6][7][8][9]

This application note focuses on a particularly valuable building block for LSF: 3,4-Dibromo-6-(trifluoromethyl)pyridazine . This reagent is engineered for versatility, combining three key features:

  • A Privileged Pyridazine Core: A well-established pharmacophore in medicinal chemistry.[6][8]

  • A Trifluoromethyl (CF3) Group: A "super-methyl" group known to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved drug efficacy and pharmacokinetics.[10][11][12][13]

  • Two Differentially Reactive Bromine Atoms: The C3-Br and C4-Br bonds offer orthogonal handles for sequential, regioselective functionalization, providing a powerful tool for molecular diversification.

This guide provides a detailed exploration of the principles governing the regioselective functionalization of this building block and offers robust protocols for its application in synthesizing diverse molecular architectures.

PART 1: Application Notes & Scientific Principles

The Principle of Regioselective Functionalization

The synthetic utility of 3,4-Dibromo-6-(trifluoromethyl)pyridazine hinges on the differential reactivity of the two bromine atoms. The bromine at the C4 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the bromine at the C3 position. This selectivity is primarily governed by electronic effects.

The pyridazine ring is inherently electron-deficient. The potent electron-withdrawing nature of the trifluoromethyl group at C6 further polarizes the ring, creating a more pronounced partial positive charge (δ+) at the adjacent C4 and C2 positions.[10][11] This increased electrophilicity at C4 makes it the preferential site for the initial oxidative addition of a Pd(0) catalyst, which is the rate-determining step in most cross-coupling cycles.[14][15] Consequently, milder reaction conditions can be employed to selectively functionalize the C4 position while leaving the C3-Br bond intact.

The less reactive C3-Br bond can then be functionalized under more forcing conditions, such as higher temperatures or by using different, more reactive catalyst systems. This two-step, one-pot or sequential approach allows for the controlled and predictable synthesis of unsymmetrically disubstituted pyridazines.

Caption: Electronic influence of the C6-CF3 group on the pyridazine ring.

Reaction Classes & Strategic Implementation

1. Selective Functionalization at the C4-Position

Standard palladium-catalyzed cross-coupling reactions can be readily applied for the initial, selective functionalization at the more reactive C4 position.

  • Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming C-C bonds. Using a standard catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, in the presence of a base (e.g., Na₂CO₃, K₂CO₃), aryl and heteroaryl boronic acids can be coupled efficiently at the C4 position.[16][17][18] The reaction generally proceeds under mild conditions, ensuring the C3-Br remains for subsequent modification.

  • Sonogashira Coupling: This reaction enables the introduction of alkyne moieties, which are valuable handles for further chemistry (e.g., click chemistry, cyclizations).[19][20][21][22] A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) with a base like triethylamine (TEA).[21]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, introducing primary or secondary amines to the pyridazine core.[23][24][25][26] The choice of palladium precatalyst and a specialized phosphine ligand (e.g., BINAP, XPhos) is critical, along with a strong, non-nucleophilic base like NaOt-Bu.[23][25]

Table 1: Representative Conditions for Selective C4-Functionalization

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O80-90
Sonogashira Pd(PPh₃)₂Cl₂ (2%)PPh₃ (4%)TEA (3.0)THF / DMF60-70
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (5%)NaOt-Bu (1.5)Toluene / Dioxane90-110

2. Sequential Functionalization at the C3-Position

Once the C4 position is functionalized, the remaining C3-Br can be targeted. This typically requires adjusting the reaction conditions to overcome its lower reactivity.

  • Strategy 1: More Forcing Conditions: The simplest approach is to increase the reaction temperature, use a higher catalyst loading, or extend the reaction time for the second coupling step.

  • Strategy 2: Altering the Catalyst System: Switching to a more active catalyst system can be highly effective. For instance, using a more electron-rich and bulky phosphine ligand in a Suzuki or Buchwald-Hartwig reaction can facilitate the oxidative addition at the more sterically hindered and less electrophilic C3 position.

This sequential approach provides a clear and reliable pathway to construct complex, unsymmetrically disubstituted pyridazine derivatives, which is a significant advantage in library synthesis for drug discovery.

PART 2: Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon) as these reagents can be air-sensitive.

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the selective coupling of an arylboronic acid to the C4 position of 3,4-dibromo-6-(trifluoromethyl)pyridazine.

Caption: Step-by-step workflow for the C4-selective Suzuki coupling.

Materials:

  • 3,4-Dibromo-6-(trifluoromethyl)pyridazine (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • Triphenylphosphine [PPh₃] (0.12 equiv)

  • Potassium Carbonate [K₂CO₃] (2.5 equiv), finely powdered

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromo-6-(trifluoromethyl)pyridazine (e.g., 323 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (6.7 mg, 0.03 mmol) and PPh₃ (31.4 mg, 0.12 mmol). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3-bromo-6-(trifluoromethyl)pyridazine product.

Protocol 2: General Procedure for Subsequent Sonogashira Coupling at the C3-Position

This protocol describes the functionalization of the product from Protocol 1, targeting the less reactive C3-Br bond.

Materials:

  • 4-Aryl-3-bromo-6-(trifluoromethyl)pyridazine (1.0 equiv, from Protocol 1)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide [CuI] (0.10 equiv)

  • Triethylamine [TEA] (Anhydrous, 3.0 equiv)

  • Tetrahydrofuran [THF] (Anhydrous)

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry, sealable reaction tube, add the 4-aryl-3-bromo-6-(trifluoromethyl)pyridazine (e.g., 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol) via syringe. Finally, add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Securely seal the reaction tube and place it in a preheated oil bath at 70 °C. Stir for 16-24 hours. The reaction mixture will typically become a thick slurry. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-4-aryl-6-(trifluoromethyl)pyridazine.

Conclusion

The 3,4-Dibromo-6-(trifluoromethyl)pyridazine building block is a powerful and highly versatile tool for late-stage functionalization in drug discovery and medicinal chemistry. Its well-defined regiochemical reactivity allows for the strategic and sequential introduction of diverse functional groups through robust and well-established cross-coupling methodologies. The protocols outlined in this guide provide a solid foundation for researchers to rapidly generate libraries of novel, complex pyridazine derivatives, thereby accelerating the identification and optimization of new therapeutic candidates.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available at: [Link]

  • Pyridazinone as versatile scaffold in drug discovery: View on current development. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Trifluoromethylation. Wikipedia. Available at: [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Taylor & Francis Online. Available at: [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. Available at: [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ACS Publications. Available at: [Link]

  • A practical Buchwald—Hartwig amination of 2-bromopyridines with volatile amines. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. ResearchGate. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. RSC Publishing. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Publications. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Available at: [Link]

  • Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Safe Synthesis of 4,7-Dibromo[8][10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Available at: [Link]

  • Late-Stage C–H Functionalization of Azines. ACS Publications. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • An overview of late-stage functionalization in today's drug discovery. Taylor & Francis Online. Available at: [Link]

  • Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Nature Research. Available at: [Link]

  • Late-stage Functionalization for Improving Drug-like Molecular Properties. PubMed. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Safe Synthesis of 4,7-Dibromo[8][10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Available at: [Link]

  • Pyridazine. University of Florida. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. Available at: [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

Sources

Introduction: The Strategic Value of Trifluoromethyl Pyridazines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of Trifluoromethyl Pyridazine Intermediates

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This exceptionally electronegative and lipophilic moiety can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the privileged heterocyclic cores, the pyridazine ring system, with its unique arrangement of two adjacent nitrogen atoms, offers a valuable platform for developing novel therapeutic agents and crop protection solutions. Consequently, the development of robust, efficient, and scalable methods for synthesizing trifluoromethyl pyridazine intermediates is of paramount importance to researchers, scientists, and drug development professionals.

This application note provides a detailed overview of key scalable synthetic strategies for accessing these valuable intermediates. Moving beyond simple procedural lists, this guide delves into the mechanistic rationale behind the chosen methods, offering field-proven insights to enable successful implementation and adaptation in the laboratory and beyond.

Part 1: Core Synthetic Strategies: A Logic-Driven Overview

The synthesis of trifluoromethyl pyridazines can be broadly categorized into two primary approaches: the construction of the pyridazine ring using a trifluoromethyl-containing building block, or the modification of a pre-existing pyridazine or related heterocyclic core. A third, emerging strategy involves direct C-H trifluoromethylation. The selection of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements.

G cluster_0 Primary Synthetic Approaches cluster_1 Key Intermediates & Starting Materials cluster_2 Target Intermediate Classes A Ring Construction from CF3 Building Blocks D Ethyl 3,3,3-trifluoropyruvate A->D Utilizes B Modification of Pre-formed Heterocycles E 3,6-Dichloropyridazine B->E Starts with C Direct C-H Trifluoromethylation F Trifluoroacetic Anhydride C->F CF3 Source G Substituted 5-(Trifluoromethyl)pyridazines D->G Leads to H Functionalized Trifluoromethyl Pyridazines E->H Leads to I Directly Trifluoromethylated Pyridazines F->I Leads to

Caption: High-level overview of primary synthetic routes.

Part 2: Synthesis via Ring Construction from CF3-Containing Building Blocks

One of the most powerful and convergent strategies involves constructing the pyridazine ring from acyclic precursors that already contain the trifluoromethyl group. This approach offers excellent control over the regiochemistry of the final product. A common and highly versatile building block for this purpose is ethyl 3,3,3-trifluoropyruvate.

Mechanistic Rationale

This strategy typically involves a multi-step sequence beginning with a condensation reaction to form a 1,4-dicarbonyl or related intermediate, followed by a cyclization reaction with hydrazine or a hydrazine derivative. The initial condensation, for instance, an aldol reaction between ethyl trifluoropyruvate and a ketone, creates the carbon backbone. The subsequent reaction with hydrazine hydrate forms the dihydropyridazine ring, which can then be oxidized or further modified to yield the desired aromatic pyridazine.[2]

Protocol 1: Synthesis of a 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridazine Intermediate

This protocol details the initial steps for creating a core pyridazine structure starting from ethyl 3,3,3-trifluoropyruvate, as adapted from methodologies aimed at producing anticancer agents.[2]

Step 1: Synthesis of Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate

  • To a solution of ethyl 3,3,3-trifluoropyruvate (1.0 eq) in DMF, add L-proline (0.1 eq) and acetone (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired pentanoate.

Step 2: Cyclization to 6-Methyl-4-(trifluoromethyl)pyridazin-3(2H)-one

  • Dissolve the pentanoate product from Step 1 (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the pyridazinone product.

Step 3: Oxidation to 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid

  • Suspend the pyridazinone from Step 2 (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add potassium chromate (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry under vacuum.

This carboxylic acid is a versatile intermediate that can be further functionalized, for example, by chlorination of the pyridazinone ring followed by esterification and amidation.[2]

Part 3: Synthesis from Core Pyridazine Structures

An alternative and highly scalable approach begins with a commercially available or easily synthesized pyridazine core, which is then elaborated. A cornerstone of this strategy is 3,6-dichloropyridazine, a versatile intermediate that allows for sequential, regioselective functionalization through nucleophilic aromatic substitution reactions.

Protocol 2: Scalable Synthesis of 3,6-Dichloropyridazine

This two-step protocol is a widely used industrial method for producing the key 3,6-dichloropyridazine intermediate.[3][4]

G A Maleic Anhydride C 3,6-Dihydroxypyridazine (Pyridazine-3,6-diol) A->C Reflux in HCl/H2O B Hydrazine Hydrate (80%) B->C Reflux in HCl/H2O E 3,6-Dichloropyridazine C->E Chlorination (e.g., with POCl3) D Phosphorus Oxychloride (POCl3)

Caption: Workflow for the synthesis of 3,6-Dichloropyridazine.

Step 1: Synthesis of 3,6-Dihydroxypyridazine

  • In a suitable reaction vessel equipped with a reflux condenser and dropping funnel, add 80% hydrazine hydrate (1.3 eq).[3]

  • Carefully add 30% hydrochloric acid dropwise while cooling the vessel in an ice bath.[3]

  • Add maleic anhydride (1.0 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux (approx. 110 °C) for 3 hours.[3]

  • Cool the reaction mixture, leading to the crystallization of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 3,6-dihydroxypyridazine. A typical yield is around 91%.[3]

Step 2: Chlorination to 3,6-Dichloropyridazine

  • Charge a flask with 3,6-dihydroxypyridazine (1.0 eq) and phosphorus oxychloride (POCl3) (at least 2.0 eq, often used in excess as the solvent).[4]

  • Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After cooling, carefully remove the excess POCl3 under reduced pressure.

  • The remaining residue is quenched by slowly pouring it into a mixture of ice and water.

  • Neutralize the aqueous solution with a base (e.g., 28% ammonia water or sodium carbonate) to a pH of ~8.[3]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Recrystallize from a suitable solvent like n-hexane to obtain pure 3,6-dichloropyridazine as a white crystalline solid. Yields are typically in the range of 70-85%.[3][4]

Application: Nucleophilic Substitution

With 3,6-dichloropyridazine or a related intermediate like ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate in hand, subsequent functionalization is straightforward. The two chlorine atoms have different reactivities, often allowing for selective substitution. For example, one chlorine can be displaced by a nucleophile (e.g., an amine or alcohol) under one set of conditions, followed by displacement of the second chlorine with a different nucleophile under more forcing conditions.

This is exemplified in the synthesis of 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, where 3,6-dichloropyridazine is reacted with 1-[3-(trifluoromethyl)phenyl]piperazine to displace one of the chloro groups.[5]

Part 4: Advanced and Emerging Scalable Methodologies

Direct Trifluoromethylation

Directly introducing a trifluoromethyl group onto a heterocycle is a highly atom-economical approach. While many methods exist, scalability can be a challenge due to the cost and stability of trifluoromethylating reagents. However, recent advances have focused on using inexpensive and readily available sources like trifluoroacetic anhydride.[6] Photoredox catalysis has emerged as a powerful tool to generate CF3 radicals from trifluoroacetate under mild conditions, which can then be used to trifluoromethylate pyridazine scaffolds.[6] While specific, scalable examples for pyridazines are still emerging in the literature, this strategy represents a significant frontier in the field.

Annulation Reactions

Novel catalytic cycles that build the pyridazine ring in a single, highly efficient step are also gaining traction. For instance, a base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester has been reported to produce highly functionalized 4-trifluoromethyl pyridazines in good yields without the need for heavy metal catalysts.[7] Such methods, which often proceed through a cascade of reactions in one pot, are highly desirable for scalable synthesis due to reduced workup steps and operational simplicity.

Quantitative Data Summary

Intermediate/ProductStarting Material(s)Key ReagentsTypical YieldReference
3,6-DihydroxypyridazineMaleic anhydride, Hydrazine hydrateHCl~91%[3]
3,6-Dichloropyridazine3,6-DihydroxypyridazinePOCl372-82%[3][4]
5-(trifluoromethyl)pyridazine derivativesEthyl 3,3,3-trifluoropyruvateHydrazine hydrate36-79% (multi-step)[2]
4-Trifluoromethyl pyridazinesPyridinium ylides, DiazoesterBase (e.g., DBU)Good[7]

Conclusion

The synthesis of trifluoromethyl pyridazine intermediates is a dynamic field with multiple scalable and effective strategies at the disposal of the modern chemist. The classical approach of building the ring from CF3-containing precursors provides excellent regiochemical control and is suitable for complex targets. In parallel, the functionalization of readily available cores like 3,6-dichloropyridazine offers a robust and industrially proven pathway. Emerging technologies, particularly in direct trifluoromethylation and catalytic annulations, promise to further streamline these syntheses, making these valuable intermediates even more accessible for the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine Source: ResearchGate URL: [Link]

  • Title: Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF Source: ResearchGate URL: [Link]

  • Title: A scalable and operationally simple radical trifluoromethylation - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents Source: Google Patents URL
  • Title: CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents Source: Google Patents URL

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Troubleshooting & Optimization

Minimizing hydrolysis side reactions of brominated pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Hydrolysis in Brominated Pyridazines

Executive Summary: The "Hydrolysis Trap"

Brominated pyridazines (particularly 3,6-dibromopyridazine) are essential scaffolds in drug discovery but suffer from a critical vulnerability: rapid hydrolysis under basic conditions .

Unlike standard aryl halides, the electron-deficient nature of the pyridazine ring makes the carbon-bromine bond highly susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions (

). Once the hydroxyl group is installed, the molecule undergoes rapid tautomerization to the pyridazinone (lactam) form. This transformation is effectively irreversible under standard reaction conditions and creates a "dead-end" byproduct that cannot participate in further cross-couplings.

This guide provides the protocols and mechanistic insights required to suppress this side reaction during


 and Suzuki-Miyaura cross-couplings.

Mechanistic Root Cause Analysis

To solve the problem, we must visualize the competition between your desired nucleophile and water.

The Mechanism:

  • Activation: The nitrogen atoms in the pyridazine ring pull electron density, making the C3/C6 positions highly electrophilic.

  • Competition: Your desired nucleophile (

    
    ) competes with Hydroxide (
    
    
    
    ). Even trace water in basic conditions generates
    
    
    .
  • The Trap (Tautomerization): If

    
     attacks, it forms 3-hydroxypyridazine. This immediately tautomerizes to 3(2H)-pyridazinone . This lactam is extremely stable due to the strong N-H and C=O bonds, preventing further reaction.
    

HydrolysisMechanism Start 3,6-Dibromopyridazine (Electrophile) Transition Meisenheimer-like Complex Start->Transition + Nu- (Amine/Alkoxide) Hydrolysis 3-Hydroxy-6-bromopyridazine (Transient) Start->Hydrolysis + OH- (Trace H2O + Base) Product Desired Product (3-Substituted Pyridazine) Transition->Product - Br- Tautomer 6-Bromo-3(2H)-pyridazinone (DEAD END) Hydrolysis->Tautomer Fast Tautomerization (Irreversible)

Figure 1: The kinetic competition between productive substitution and the hydrolysis trap. Note that the tautomerization to the pyridazinone drives the hydrolysis equilibrium forward.

Module A: Troubleshooting Reactions (Aminations/Ethers)

The Issue: When reacting bromopyridazines with amines or alcohols, the use of hydrated bases (e.g., KOH, NaOH) or wet solvents leads to significant pyridazinone formation.

Strategic Solution: Eliminate the generation of


 by using anhydrous non-nucleophilic bases  or exploiting the nucleophile's own basicity.
Protocol 1: Anhydrous Amination (High-Fidelity)

Use this for primary/secondary amines where hydrolysis >10% is observed.

  • Solvent Selection: Use anhydrous DMSO or NMP (stored over 4Å molecular sieves). Avoid alcohols (EtOH/MeOH) if temperatures >80°C are required, as they can slowly attack the ring.

  • Base Selection:

    • Preferred:DIPEA (Hünig's Base) or Anhydrous

      
       .
      
    • Avoid: NaOH, KOH, or un-dried Carbonates.

  • Procedure:

    • Charge flask with 3,6-dibromopyridazine (1.0 equiv) and anhydrous

      
       (2.5 equiv).
      
    • Purge with

      
       for 5 minutes.
      
    • Add anhydrous DMSO (0.5 M concentration).

    • Add amine (1.1 equiv) dropwise.

    • Heat to 60–80°C. Note: Bromopyridazines are reactive; do not overheat.

Key Checkpoint: If the reaction turns opaque/milky rapidly upon heating, check for pyridazinone precipitation (often less soluble than the starting material).

Module B: Troubleshooting Suzuki-Miyaura Cross-Couplings

The Issue: Standard Suzuki conditions utilize aqueous bases (


, 

). For bromopyridazines, this is often fatal, resulting in >30% hydrolysis.

Strategic Solution: Switch to Anhydrous Suzuki Conditions . We must activate the boronate without introducing water.

Comparative Data: Base Systems for Pyridazines
Base SystemSolventWater ContentHydrolysis RiskReaction RateRecommendation

/

DME /

HighCritical FastAVOID

(Solid)
Toluene /

(10:1)
ModerateHighFastRisky
CsF (Solid) Dioxane (Dry) None Minimal ModeratePREFERRED

(Anhydrous)
Dioxane (Dry)NoneLowSlowGood Alternative
Protocol 2: The "Anhydrous Fluoride" Method (CsF)

This method uses Fluoride (


) instead of 

to activate the boronic acid/ester, preventing hydrolysis of the pyridazine.
  • Reagents:

    • Electrophile: 3,6-dibromopyridazine (1.0 equiv).

    • Nucleophile: Aryl Boronic Acid/Pinacol Ester (1.2 equiv).

    • Base: Cesium Fluoride (CsF) (2.5 equiv). Must be weighed quickly (hygroscopic).

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered cases).
  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Step-by-Step:

    • Flame-dry the reaction vessel and cool under Argon.

    • Add Pyridazine, Boronate, CsF, and Pd-catalyst.

    • Add Dioxane via syringe.

    • Heat to 80–90°C.

    • Monitor: Check LCMS at 1 hour. Look for M+H of product vs M-Br+OH (pyridazinone).

Decision Logic for Conditions

SuzukiLogic Start Substrate: Brominated Pyridazine Q1 Is the Pyridazine highly electron deficient? (e.g., 3,6-dibromo or 3-nitro) Start->Q1 Branch1 YES Q1->Branch1 High Risk Branch2 NO (e.g., 3-amino-6-bromo) Q1->Branch2 Lower Risk Sol1 USE ANHYDROUS CONDITIONS Base: CsF or Anhyd. K3PO4 Solvent: Dry Dioxane Branch1->Sol1 Sol2 STANDARD CONDITIONS OK Base: Na2CO3 (aq) Solvent: DME/H2O Branch2->Sol2

Figure 2: Decision matrix for selecting Suzuki coupling conditions based on substrate electronic properties.

Frequently Asked Questions (FAQ)

Q1: I see a new peak in LCMS at [M-79] or [M-81] relative to my starting material. Is this the hydrolysis product? A: Likely, yes.

  • Math: Bromine has a mass of ~79/81. OH has a mass of 17.

  • Calculation: Loss of Br (-79) + Gain of OH (+17) = Net loss of 62 amu .

  • Confirmation: The hydrolysis product (pyridazinone) is very polar. It will likely elute much earlier on a Reverse Phase (C18) column than your dibromo-starting material.

Q2: Can I use ethanol or methanol as a solvent for


 on 3,6-dibromopyridazine? 
A:  Proceed with extreme caution. While amines are better nucleophiles than alcohols, at high temperatures (>80°C) or with long reaction times, you will see competitive formation of the alkoxy-pyridazine  (ether formation). If your amine is valuable, stick to non-nucleophilic solvents like DMSO, DMF, or NMP.

Q3: My CsF (Cesium Fluoride) reaction is stuck at 50% conversion. What now? A: CsF requires the boronic acid to be reasonably soluble.

  • Grind the CsF: Ensure it is a fine powder before adding.

  • Add Phase Transfer Agent: Add 18-Crown-6 (1.0 equiv) to solubilize the Cs cation and activate the Fluoride.

  • Water Spike (Risky): As a last resort, add trace water (10-50

    
     per 5 mL solvent). Sometimes the boronate cycle needs a catalytic amount of proton source, but this increases hydrolysis risk.
    

Q4: How should I store 3,6-dibromopyridazine? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). It slowly hydrolyzes in air due to ambient humidity. If the solid turns from white/yellow to orange/brown, purify via recrystallization (EtOH) or silica plug before use.

References

  • Coad, P. et al. (1963). Chemistry of Pyridazines. Journal of Organic Chemistry.[1][2]

  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Troubleshooting Guide.

  • Miyaura, N. & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4] Chemical Reviews.[1]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Anhydrous Conditions and Mechanism.[5]

  • WuXi Biology. (2024). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis of Hydrolysis.

Sources

Technical Support Center: Catalyst Screening for Unreactive Bromopyridazine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst screening of unreactive bromopyridazine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols for navigating the challenges associated with these demanding cross-coupling reactions. The electron-deficient nature of the pyridazine ring, while beneficial for the initial oxidative addition step, often introduces a unique set of challenges that can hinder catalytic turnover and lead to low yields or reaction failure.[1] This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial hurdles. Before embarking on a full screening campaign, ensure these fundamental parameters are correctly addressed.

Q1: My Suzuki-Miyaura reaction with a bromopyridazine substrate shows no product formation. Where should I start?

A: When a reaction fails completely, the issue often lies with one of the core components of the catalytic system: the catalyst, the base, or the solvent.

  • Catalyst & Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for these challenging substrates.[2] The electron-deficient pyridazine can require more specialized ligands to promote efficient catalysis. Start by switching to a more robust, electron-rich, and bulky phosphine ligand system, such as those developed by Buchwald or Fu (e.g., XPhos, SPhos), in combination with a Pd(0) or Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[2][3]

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[3][4] If you are using a mild base like Na₂CO₃, it may not be strong enough. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry, as its solubility and quality are paramount.[5][6]

  • Solvent System: The reaction requires a solvent that can solubilize all components and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) with water is often necessary.[2][7] The water is crucial for dissolving the base and activating the boronic acid. Anhydrous conditions can sometimes work with bases like K₃PO₄, but often require a few equivalents of water to be effective.[5]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of your boronic acid and deactivate the catalyst.[5] Ensure your reaction is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under a positive pressure of an inert gas.[6]

Q2: I'm observing significant decomposition of my boronic acid. How can I prevent this?

A: This is likely due to protodeboronation, the cleavage of the C-B bond by a proton source, which is a common side reaction, especially with heteroaromatic boronic acids.[5][7]

  • Minimize Water: While some water is often necessary, an excessive amount can accelerate protodeboronation.[5] Try reducing the water content in your solvent system or using anhydrous solvents with a base like K₃PO₄.

  • Use Stabilized Boron Reagents: Boronic acids can be unstable. Consider using more stable alternatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which release the boronic acid slowly under the reaction conditions.[6][8] MIDA boronates are another excellent option for their stability to chromatography and slow release profile.[8]

  • Adjust Base and Temperature: The rate of protodeboronation can be pH-dependent.[5] Sometimes, a weaker base or lower reaction temperature can minimize this side reaction, though it may also slow the desired coupling.

Q3: My reaction mixture turns black immediately and no product is formed. What does this indicate?

A: The rapid formation of a black precipitate is often indicative of palladium black, which is catalytically inactive palladium metal.[9] This suggests your catalyst is decomposing.

  • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[5] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[5]

  • Ligand Choice: The ligand's job is to stabilize the palladium center throughout the catalytic cycle. If it's not bulky or electron-rich enough, it may not be effective. This is another strong indicator that you need to screen for a more robust ligand.

  • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[5]

Part 2: In-Depth Troubleshooting & Systematic Screening

If first-line troubleshooting fails, a more systematic approach is required. The following sections guide you through a logical screening process to identify an effective catalyst system.

Q4: I've tried different bases and solvents with a standard catalyst, but my yield is still below 20%. How should I structure a catalyst/ligand screening?

A: A systematic screening is the most effective way to solve this problem. For unreactive bromopyridazines, the choice of ligand is often the most critical parameter.[10][11] We recommend a high-throughput screening (HTS) approach using a 24- or 96-well plate format.

The core principle is to vary one parameter at a time while keeping others constant. For an initial screen, focus on the ligand.

Experimental Workflow: High-Throughput Ligand Screening

This workflow allows for the parallel testing of multiple ligands to quickly identify promising candidates.

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis Stock_A Prepare Stock Soln. A: Bromopyridazine Substrate + Boronic Acid/Ester Bases Aliquot Solid Bases (e.g., K₃PO₄, Cs₂CO₃) into reaction vials/wells Stock_B Prepare Stock Soln. B: Pd Precatalyst (e.g., Pd₂(dba)₃) Ligands Prepare individual Ligand Stock Solutions (e.g., XPhos, SPhos, RuPhos) Dispense Dispense into Vials: 1. Solid Base 2. Stock Soln. A 3. Solvent (Dioxane/H₂O) 4. Stock Soln. B (Pd) 5. Ligand Solution (Variable) Bases->Dispense Load Plate Seal Seal vials/plate under inert atmosphere (Ar/N₂) Dispense->Seal React Heat and stir reaction block (e.g., 100 °C, 12-24 h) Seal->React Quench Cool and quench a small aliquot React->Quench Reaction Complete LCMS Analyze by LC-MS to determine conversion and identify byproducts Quench->LCMS Identify Identify lead ligand(s) LCMS->Identify

Caption: High-throughput workflow for ligand screening.

Protocol 1: Detailed High-Throughput Ligand Screening
  • Preparation of Stock Solutions (under inert atmosphere where necessary):

    • Substrate/Nucleophile Stock: Prepare a stock solution containing the bromopyridazine (1.0 eq) and the boronic acid/ester (1.2-1.5 eq) in the chosen organic solvent (e.g., 1,4-dioxane).[6] Using a slight excess of the boronic reagent can compensate for potential degradation.[6]

    • Palladium Precatalyst Stock: Prepare a separate stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, targeting 1-2 mol% Pd per reaction) in the same solvent.

    • Ligand Stocks: Prepare individual stock solutions for each ligand to be screened (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃, etc.), ensuring the desired ligand-to-palladium ratio (typically 2:1 or 4:1) is achieved upon addition.

  • Reaction Setup (in a glovebox or under a flow of inert gas):

    • To each vial in a multi-well reaction block, add the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).[5]

    • Add the Substrate/Nucleophile stock solution to each vial.

    • Add the solvent system (e.g., Dioxane/H₂O 10:1).[2]

    • Add the Palladium Precatalyst stock solution.

    • Add the specific Ligand stock solution to its designated vial. Include a control reaction with no added ligand.

  • Execution:

    • Tightly seal all vials.

    • Place the reaction block on a heating and stirring plate. Stir vigorously at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).[5]

  • Analysis:

    • After cooling, take a small, measured aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS to determine the percent conversion to product and identify any major byproducts such as dehalogenated starting material or homocoupled boronic acid.

Data Presentation: Interpreting Screening Results

Summarize your LC-MS results in a table for clear comparison.

Entry Pd Source (mol%) Ligand (mol%) Base (eq) Temp (°C) Conversion (%) Key Byproducts
1Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)10085Dehalogenation (5%)
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)10078Dehalogenation (8%)
3Pd₂(dba)₃ (1)RuPhos (2.5)K₃PO₄ (2)10065Dehalogenation (4%)
4Pd₂(dba)₃ (1)PPh₃ (4)K₃PO₄ (2)100<5SM Decomposition
5Pd₂(dba)₃ (1)NoneK₃PO₄ (2)1000SM Decomposition
6Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)10092Dehalogenation (3%)

SM = Starting Material

From this hypothetical data, XPhos with Cs₂CO₃ (Entry 6) is the most promising condition to pursue for further optimization.

Q5: My main side product is the dehalogenated bromopyridazine. What is the cause and how can I suppress it?

A: Dehalogenation occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source instead of the organoboron reagent, leading to reductive elimination of the arene.[5][7]

  • Hydride Sources: Potential hydride sources include amine bases (if used), alcohol solvents, or even water under certain conditions. If dehalogenation is significant, ensure you are using a carbonate or phosphate base and an aprotic solvent system.[5]

  • Ligand Effects: The choice of ligand can influence the relative rates of transmetalation versus dehalogenation. Bulky, electron-rich ligands often accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway. If you see this byproduct, it's another strong reason to screen ligands as described in Q4.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes increase the incidence of side reactions. Once you identify a good catalyst system, you can perform a time-course study to find the optimal reaction time that maximizes product yield while minimizing byproduct formation.

Part 3: Understanding the "Why" - Mechanistic Considerations

A deeper understanding of the catalytic cycle helps in making rational decisions during troubleshooting.

Q6: Why are bromopyridazines considered "unreactive" or "challenging" substrates?

A: The challenge arises from a combination of electronic and coordination effects.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Challenges with Bromopyridazines OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-B(OR)₂ + Base -> Ar-B(OR)₂(Base)⁻) (Ar-Pd(II)-X + Ar'-B(OR)₂(Base)⁻ -> Ar-Pd(II)-Ar') OA->TM [1] Generally facile for electron-deficient pyridazines RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE RE->OA [4] Catalyst Regeneration Inhibition [2] Catalyst Inhibition: N-coordination to Pd center Inhibition->OA Inhibition->TM SideRxn [3] Side Reactions: Dehalogenation, Protodeboronation SideRxn->TM

Caption: Key steps and challenges in the Suzuki cycle for pyridazines.

  • Oxidative Addition (Facilitated): The C-Br bond on the electron-deficient pyridazine ring is polarized, which generally makes the initial oxidative addition step to the Pd(0) center relatively fast.[1] This is often an advantage compared to electron-rich aryl bromides.

  • Catalyst Inhibition (The Problem): The primary challenge is the potential for the nitrogen lone pairs on the pyridazine ring to coordinate strongly to the palladium center.[12] This can form stable, off-cycle complexes that inhibit or completely shut down catalysis, preventing subsequent steps like transmetalation. Bulky ligands are crucial here, as they can sterically shield the palladium center and disfavor this unproductive coordination.

  • Side Reactions (Competition): As discussed, the system is prone to side reactions like dehalogenation and protodeboronation of the coupling partner.[5][7] An effective catalyst system must promote the desired C-C bond formation at a rate significantly faster than these competing pathways.

  • Catalyst Regeneration: If any of the above issues lead to the formation of palladium black, the catalyst is not regenerated, and the cycle stops.

By understanding these competing factors, you can see why simply increasing temperature might not work and why a well-chosen ligand that balances reactivity with stability is the key to success.

References

  • In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Chen, Z., et al. (2024). Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. OSTI.GOV. Retrieved February 25, 2026, from [Link]

  • In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction. (2025). Wiley Online Library. Retrieved February 25, 2026, from [Link]

  • Chen, Z., et al. (2024). (PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. ResearchGate. Retrieved February 25, 2026, from [Link]

  • de la P. Martinez, J., et al. (2023). On the Application of an In Situ Catalyst Characterization System (ICCS) and a Mass Spectrometer Detector as Powerful Techniques for the Characterization of Catalysts. MDPI. Retrieved February 25, 2026, from [Link]

  • How to Implement High-Throughput Screening for Catalyst Discovery (robotics & AI). (2025). Deepmatter. Retrieved February 25, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 25, 2026, from [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. Retrieved February 25, 2026, from [Link]

  • Clavel, A., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Retrieved February 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Activation of aryl bromides for the Suzuki-Miyaura cross-coupling.... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Catalyst screening for Suzuki coupling of 1 with 2. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Zhang, Y., et al. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. ACS Publications. Retrieved February 25, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 25, 2026, from [Link]

  • Nogueira, J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. Retrieved February 25, 2026, from [Link]

  • Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. Retrieved February 25, 2026, from [Link]

  • Ulicna, K., et al. (2020). High-throughput experimentation meets artificial intelligence: A new pathway to catalyst discovery. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved February 25, 2026, from [Link]

  • Catalyst screening in Suzuki cross-coupling reactions. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Jolliffe, J. D., & Wills, M. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Retrieved February 25, 2026, from [Link]

  • Masson-Makdissi, J., et al. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Best practices in catalyst screening. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Nogueira, J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Retrieved February 25, 2026, from [Link]

  • North, M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved February 25, 2026, from [Link]

  • Ghavimi, B., & Vessally, E. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved February 25, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Retrieved February 25, 2026, from [Link]

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Troubleshooting low conversion rates in pyridazine lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Functionalization Topic: Troubleshooting Low Conversion & Decomposition in Pyridazine Lithiation Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Pi-Deficient" Paradox

If you are reading this, you are likely staring at a reaction flask that contains either unreacted starting material or a viscous black tar, rather than your desired functionalized pyridazine.

The Root Cause: Pyridazines are among the most


-deficient heterocycles (more so than pyridine). This creates a fundamental competition in reactivity:
  • Deprotonation (Desired): Removal of a ring proton to form a carbanion.

  • Nucleophilic Addition (Undesired): Attack of the base onto the C=N bond, leading to polymerization (the "black tar") or Chichibabin-type complexes.

This guide moves beyond standard textbook protocols to address the specific instability and reactivity profiles of diazines.

Module 1: The "Black Tar" Phenomenon

User Question: "I treated 3-chloropyridazine with n-BuLi at -78°C. Upon warming, the reaction turned black, and I recovered no product. What happened?"

Diagnosis: You likely triggered a nucleophilic addition cascade rather than lithiation.


-Butyllithium is a strong nucleophile. In electron-poor rings like pyridazine, the LUMO energy is low enough that 

-BuLi attacks the ring carbons directly.

The Fix: Switch to Non-Nucleophilic Bases You must decouple basicity (ability to remove H+) from nucleophilicity (ability to attack C).

  • Recommendation: Stop using alkyl lithiums (

    
    -BuLi, 
    
    
    
    -BuLi) for direct deprotonation.
  • The Gold Standard: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1][2][3] The steric bulk of the TMP ligand prevents ring addition while maintaining high basicity (

    
    ).
    

Mechanistic Visualization (DOT):

PyridazineFailure Start Pyridazine Substrate Base Base Selection Start->Base nBuLi n-BuLi (Nucleophilic) Base->nBuLi High Nucleophilicity LiTMP LiTMP (Steric Bulk) Base->LiTMP Low Nucleophilicity Addition Nucleophilic Attack (C=N bond) nBuLi->Addition Kinetic Pref. Deprotonation C-H Abstraction (Lithiation) LiTMP->Deprotonation Steric Control Tar Polymerization/Tar (FAILURE) Addition->Tar Anion Pyridazyl Lithium (INTERMEDIATE) Deprotonation->Anion

Caption: Figure 1. The divergence between nucleophilic addition (tar formation) and deprotonation based on base selection.

Module 2: The "Ghost Product" (Transient Instability)

User Question: "I see full conversion by GC-MS aliquots taken at -78°C, but after workup, the yield is <20%. Where did the product go?"

Diagnosis: Pyridazyl lithium species are thermally fragile. Even at -78°C, they can undergo:

  • Ring Opening: The high electron density on the ring carbon destabilizes the N-N bond.

  • Dimerization: Two lithiated species reacting to form bipyridazines.

The Fix: Transmetalation & The "Knochel" Approach Lithium is too electropositive, making the C-Li bond highly polarized and reactive. You must "soften" the metal center to stabilize the intermediate.

Protocol A: The "Turbo-Hauser" Base (Recommended) Instead of generating LiTMP in situ, use the commercially available or prepared TMPMgCl·LiCl (Knochel-Hauser Base).[4]

  • Why? The Mg-C bond is more covalent (less reactive) than Li-C. The LiCl additive breaks up aggregates, increasing solubility and kinetic reactivity without sacrificing stability.

  • Stability: Pyridazyl-magnesium species are often stable at -20°C or even 0°C, whereas Pyridazyl-lithium decomposes at -50°C.

Protocol B: In Situ Trapping (Barbier Conditions) If you must use Li-bases, do not pre-form the anion. Mix the electrophile (e.g., TMSCl, aldehydes) with the substrate, then add the base. This captures the anion the microsecond it forms.

Data Comparison: Stability of Metallated Species

ParameterOrganolithium (R-Li)Organomagnesium (R-MgCl·LiCl)Organozinc (R-ZnCl·LiCl)
Metal Character Hard / IonicBorderlineSoft / Covalent
Thermal Stability Very Low (< -78°C)Moderate (-20°C to RT)High (RT to Reflux)
Reactivity Extreme (Low tolerance)High (Good tolerance)Moderate (Excellent tolerance)
Aggregates Oligomers (Low solubility)Monomers (High solubility)Monomers
Rec.[4][5] Use Case Simple substratesComplex Pyridazines Highly sensitive groups (esters/nitro)

Module 3: Regioselectivity & Directing Groups

User Question: "I am trying to lithiate 3-methoxypyridazine, but I get a mixture of C4 and C6 substitution. How do I control this?"

Diagnosis: Pyridazine has two nitrogen atoms exerting inductive effects. The acidity of ring protons is determined by the interplay of the inherent N-atom acidity and your Directing Group (DG).

The Rules of Engagement:

  • Ortho-Lithiation (DoM): A DG at C3 (e.g., OMe, Cl) will typically direct lithiation to C4 .

  • The Nitrogen Effect: Protons alpha to the ring nitrogens (C3/C6) are naturally acidic. Without a strong DG, lithiation often occurs at C6 (the "most acidic" proton due to the adjacent nitrogen).

Decision Logic for Regiocontrol:

  • Target C4: Use a strong coordinating DG at C3 (OMe, OMOM, Cl) + LiTMP . The coordination brings the Li to the C4 position.

  • Target C6 (Alpha): Use a non-coordinating substituent or steric blocking at C4/C5.

  • Target C5: Difficult. Requires blocking C4 and C6, or using "Halogen Dance" rearrangement strategies (lithiate C4 -> warm up -> Li migrates to C5).

Standard Operating Procedure (SOP): The Knochel-Hauser Protocol

This protocol uses TMPMgCl[4][6][7]·LiCl to solve both the "Black Tar" and "Stability" issues simultaneously.

Reagents:

  • TMPMgCl[6][7]·LiCl (1.2 M in THF): [Preparation: Mix LiTMP and iPrMgCl, or purchase].

  • Substrate: 3-substituted pyridazine.

  • Electrophile: Aldehyde, Ketone, or Iodine.

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk flask under Argon. Add the pyridazine substrate (1.0 equiv) and dissolve in anhydrous THF (0.5 M concentration).

  • Temperature: Cool the solution to -40°C (Note: -78°C is often unnecessary for Mg species, but -40°C is safe).

  • Metallation: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Observation: The solution may turn yellow/orange. This is the metallated species.[7]

    • Time: Stir for 30 minutes at -40°C.

  • Verification (Optional): Take a 0.1 mL aliquot, quench with

    
    , and run NMR. >90% D-incorporation indicates success.
    
  • Trapping: Add the electrophile (1.2 equiv).

    • Note: If using I2, dissolve it in THF first.

  • Warming: Allow the mixture to warm to room temperature slowly over 1 hour.

  • Quench: Add sat. aq. NH4Cl.

Why this works: The bulky TMP base prevents addition. The Mg/LiCl cluster stabilizes the anion, preventing decomposition before the electrophile is added.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield / Tar CheckBase Are you using n-BuLi? Problem->CheckBase SwitchBase Switch to LiTMP or TMPMgCl·LiCl CheckBase->SwitchBase Yes (Tar formed) CheckTemp Is the intermediate stable? CheckBase->CheckTemp No (Using LiTMP) Transmetal Add ZnCl2 or use Magnesiation (Knochel Base) CheckTemp->Transmetal Decomposition observed CheckTrap Is the electrophile enolizable? CheckTemp->CheckTrap Stable but no product ModTrap Use non-enolizable electrophile or Transmetalate to Zn/La CheckTrap->ModTrap Yes (e.g., Acetone)

Caption: Figure 2. Diagnostic flow for optimizing pyridazine lithiation.

References

  • Knochel, P., et al. (2009). Preparation and Applications of Functionalized Organozinc and Organomagnesium Reagents.Angewandte Chemie International Edition . Link

    • Core citation for TMPMgCl[6][7]·LiCl and stability mechanisms.

  • Quéguiner, G., et al. (1998). Metallation of Pyridazines.[3][6][7]Chemical Reviews . Link

    • Foundational text on the "pi-deficient" n
  • Mongin, F., et al. (2008). Deprotometalation of Pyridazines using Li-Zn Combinations.Tetrahedron . Link

    • Details on using Zn additives to prevent decomposition.
  • Balkenhohl, M., & Knochel, P. (2018).[6] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases.[6]SynOpen . Link

    • Modern protocols for Mg/Zn bases.

Sources

Validation & Comparative

Comparative Structural Elucidation: 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Analytical Challenge

In the development of halogenated heterocyclic scaffolds for drug discovery, 3,4-Dibromo-6-(trifluoromethyl)pyridazine serves as a critical electrophilic building block. Its value lies in the differential reactivity of the bromine atoms at positions 3 and 4 during nucleophilic aromatic substitution (


) and cross-coupling reactions.

However, the synthesis of this scaffold often yields regioisomeric byproducts, most notably 4,5-dibromo-3-(trifluoromethyl)pyridazine . Distinguishing these isomers is non-trivial because both possess identical molecular weights (MW: 305.89) and elemental composition.

This guide provides a definitive protocol for the structural validation of 3,4-dibromo-6-(trifluoromethyl)pyridazine, comparing its spectral "fingerprint" against its most common regioisomers using 1H and 13C NMR.

The Comparative Logic: Target vs. Isomers

To validate the structure, one must confirm the position of the single aromatic proton relative to the ring nitrogens and the trifluoromethyl group.

FeatureTarget Molecule (3,4-Dibromo-6-CF3)Primary Regioisomer (4,5-Dibromo-3-CF3)Differentiation Principle
Proton Position H-5 (Beta to Nitrogen)H-6 (Alpha to Nitrogen)Chemical Shift (Shielding)
Proton Environment Flanked by Br (pos 4) and CF3 (pos 6)Flanked by Br (pos 5) and N (pos 1)NOE & Coupling
13C-F Coupling CF3 is at C6; H is at C5. Protonated Carbon (C5) shows

CF3 is at C3; H is at C6. Protonated Carbon (C6) shows negligible C-F coupling HMBC / 13C Splitting

1H NMR Interpretation Guide

Predicted Chemical Shift Analysis

The chemical shift of the single aromatic proton is the fastest diagnostic tool.

  • Target (H-5): The proton is at position 5.[1] In pyridazines, protons beta to the nitrogen (positions 4 and 5) are typically shielded relative to alpha protons. However, the presence of electron-withdrawing groups (EWGs) like Br and CF3 causes deshielding.

    • Expected Range:

      
       8.0 – 8.3 ppm  (Singlet).
      
    • Mechanism:[2][3] The H-5 is ortho to the

      
       group.
      
  • Isomer (H-6): The proton is at position 6, directly adjacent to the nitrogen lone pair (alpha position). This position is naturally highly deshielded.

    • Expected Range:

      
       9.2 – 9.6 ppm  (Singlet).
      
    • Mechanism:[3] Proximity to the electronegative Nitrogen (C=N bond anisotropy) drives the shift downfield.

H-F Coupling ( )

While often appearing as a singlet, the H-5 proton in the target molecule may exhibit broadening or a fine quartet splitting due to long-range coupling with the fluorine atoms (


 Hz). The Isomer (H-6) is typically too distant (5 bonds) from the CF3 group to show this effect.

13C NMR & 19F Interpretation (The Definitive Proof)

The Carbon-13 spectrum provides the indisputable structural confirmation through C-F coupling constants (


).
The CF3 "Fingerprint"

Regardless of isomerism, the trifluoromethyl group itself will appear as a distinctive quartet.

  • Shift:

    
     118 – 123 ppm.
    
  • Coupling:

    
     Hz (Large Quartet).
    
The Ring Carbons (Critical Assignment)

The coupling of the ring carbons to the fluorine atoms reveals the distance of each carbon from the


 group.
Carbon PositionTypeExpected Shift (ppm)Coupling Pattern (

)
C-6 (Ipso)Quaternary150 – 155Quartet (

Hz)
. This proves CF3 attachment.
C-5 (Ortho)CH (Protonated) 125 – 130Quartet (

Hz)
. Crucial: In the target, the protonated carbon splits. In the isomer, the protonated carbon (C6) is too far to split.
C-4 (Meta)C-Br (Quat)128 – 135Singlet or broad (negligible coupling).
C-3 (Para)C-Br (Quat)145 – 150Singlet.

Key Diagnostic: Look at the HSQC spectrum. If the carbon bearing the proton (the CH) shows a quartet splitting in the 1D 13C spectrum (approx 3-5 Hz), you have the Target (3,4-dibromo-6-CF3) . If the CH carbon is a sharp singlet, you likely have the isomer.

Experimental Protocol: Structural Validation

Objective: Unambiguous assignment of regiochemistry for Batch #2024-A.

Materials
  • Solvent: DMSO-

    
     (Preferred for solubility of poly-halogenated heterocycles) or 
    
    
    
    (if solubility permits).
  • Internal Standard: TMS (0.00 ppm).

  • Instrument: 400 MHz or higher (500 MHz recommended for resolving small

    
     couplings).
    
Step-by-Step Workflow
  • Sample Prep: Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis.
    
  • 1H Acquisition:

    • Acquire standard 1H spectrum (16 scans).

    • Check: Look for Singlet between 8.0-8.5 ppm. If >9.0 ppm, flag as potential isomer.

  • 13C Acquisition:

    • Acquire proton-decoupled 13C spectrum (1024+ scans required for quaternary carbons attached to Br).

    • Check: Identify the quartet at ~120 ppm (

      
      ) and the quartet at ~150 ppm (C-ipso).
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Run HSQC to identify which carbon signal belongs to the proton.

    • Correlation: The proton at 8.2 ppm should correlate to a carbon at ~128 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation) - Optional but Recommended:

    • Set long-range coupling delay to 8-10 Hz.

    • Target Confirmation: The proton (H-5) should show a strong correlation to the C-ipso of the CF3 group (C-6) and the C-Br at position 3.

Logic Flowchart for Assignment

NMR_Assignment Start Start: Unknown Isomer Sample H1_Check Step 1: 1H NMR Chemical Shift Start->H1_Check Downfield Shift > 9.0 ppm H1_Check->Downfield Alpha-H Upfield Shift 8.0 - 8.5 ppm H1_Check->Upfield Beta-H Isomer_A Likely Isomer: 4,5-Dibromo-3-(CF3) (H is alpha to N) Downfield->Isomer_A Step2 Step 2: 13C NMR / HSQC Upfield->Step2 Coupling_Check Does the Protonated Carbon (CH) show C-F coupling (J ~ 3-5 Hz)? Step2->Coupling_Check Yes_Coupling Yes (Quartet) Coupling_Check->Yes_Coupling No_Coupling No (Singlet) Coupling_Check->No_Coupling Target_Confirmed CONFIRMED TARGET: 3,4-Dibromo-6-(trifluoromethyl)pyridazine Yes_Coupling->Target_Confirmed Isomer_B Likely Isomer: Isomer with H distal to CF3 No_Coupling->Isomer_B

Figure 1: Decision tree for distinguishing 3,4-dibromo-6-(trifluoromethyl)pyridazine from common regioisomers.

References

  • Chemical Shift Trends in Pyridazines

    • Baran, P. S., et al. "Practical Synthesis of Pyridazines." Journal of Organic Chemistry. (General reference for pyridazine shifts).
    • Source:

  • 13C-19F Coupling Constants

    • Emsley, J. W., et al. "Fluorine Coupling Constants in Heterocycles." Progress in Nuclear Magnetic Resonance Spectroscopy.
    • Source:

  • Regioselectivity of Pyridazine Halogenation

    • "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
    • Source:

  • Benchtop NMR Application Note (Differentiation of Regioisomers)

    • "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source:

Sources

Navigating the Structural Landscape of Brominated Pyridazines: A Comparative Guide to 3,4-Dibromo-6-(trifluoromethyl)pyridazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, often obtained through X-ray crystallography, underpins rational drug design and the development of novel materials. This guide delves into the structural world of pyridazine derivatives, with a specific focus on 3,4-Dibromo-6-(trifluoromethyl)pyridazine, a compound of significant interest due to the presence of both bromine and trifluoromethyl substituents, which can profoundly influence molecular properties and biological activity.

While a definitive crystal structure for 3,4-Dibromo-6-(trifluoromethyl)pyridazine (CAS 1073525-71-9) is not currently available in public databases, this guide provides a comprehensive framework for its synthesis and a comparative analysis of its expected structural features. By examining the crystallographic data of closely related brominated and trifluoromethylated pyridazine derivatives, we can infer key structural parameters and understand how different substitution patterns modulate the molecular architecture.

The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyridazines, six-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. Their unique electronic properties and ability to participate in various intermolecular interactions make them a "privileged scaffold" in the design of a wide array of therapeutic agents, including anticancer and antimicrobial drugs. The introduction of bromine atoms and a trifluoromethyl group, as in the case of 3,4-Dibromo-6-(trifluoromethyl)pyridazine, is a strategic approach to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Proposed Synthesis and Crystallization of 3,4-Dibromo-6-(trifluoromethyl)pyridazine

The synthesis of functionalized pyridazines can be achieved through various established methodologies. A plausible synthetic route to 3,4-Dibromo-6-(trifluoromethyl)pyridazine could involve the cyclization of a suitable 1,4-dicarbonyl precursor with hydrazine, followed by bromination.

Experimental Protocol: A Potential Synthetic Pathway

The following protocol outlines a general approach for the synthesis and subsequent crystallization of 3,4-Dibromo-6-(trifluoromethyl)pyridazine. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Synthesis of a 1,4-Dicarbonyl Precursor The initial step would involve the synthesis of a 1,4-dicarbonyl compound bearing a trifluoromethyl group. This could be achieved through various organic synthesis techniques, such as the Stetter reaction or other carbon-carbon bond-forming reactions. The choice of starting materials is critical to ensure the correct placement of the trifluoromethyl group.

Step 2: Cyclization to Form the Pyridazine Ring The purified 1,4-dicarbonyl precursor is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol or acetic acid. The reaction is typically heated to facilitate the condensation and subsequent cyclization to form the pyridazine ring. The lone pairs on the hydrazine nitrogens act as nucleophiles, attacking the carbonyl carbons, leading to the formation of the heterocyclic ring.

Step 3: Bromination of the Pyridazine Core Following the formation of the 6-(trifluoromethyl)pyridazine, the next step is the introduction of bromine atoms at the 3 and 4 positions. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under acidic conditions. The reaction conditions would need to be carefully controlled to achieve the desired dibromination and avoid over-bromination or side reactions.

Step 4: Purification and Crystallization The crude 3,4-Dibromo-6-(trifluoromethyl)pyridazine product would then be purified using techniques such as column chromatography or recrystallization. For X-ray crystallographic analysis, single crystals of high quality are required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically.

Caption: A generalized workflow for the synthesis and crystallization of 3,4-Dibromo-6-(trifluoromethyl)pyridazine.

Comparative Crystallographic Analysis: Insights from Analogs

In the absence of a crystal structure for our target molecule, we can gain valuable insights by examining the crystallographic data of related compounds. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and serves as an invaluable resource for this comparative analysis.[1]

Below is a table summarizing key crystallographic parameters for several substituted pyridazine derivatives. This data allows us to predict the likely bond lengths, bond angles, and crystal packing motifs for 3,4-Dibromo-6-(trifluoromethyl)pyridazine.

CompoundCSD RefcodeSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
3,6-DichloropyridazineDCLPDZ01P2₁/cC-Cl: 1.73, N-N: 1.34C-N-N: 119.5
3,6-DibromopyridazineDBRPAZP2₁/nC-Br: 1.88, N-N: 1.33C-N-N: 120.1
4-Amino-3,6-dichloropyridazineADCPDZP2₁/cC-Cl: 1.72, N-N: 1.35C-N-N: 118.9
3-bromo-6-(trifluoromethyl)pyridazineNot Available---

Data for illustrative purposes and based on representative structures from the CSD.

From this data, we can anticipate that the C-Br bond lengths in 3,4-Dibromo-6-(trifluoromethyl)pyridazine will be in the range of 1.88 Å. The N-N bond length is expected to be around 1.33-1.35 Å, characteristic of the pyridazine ring. The presence of the bulky and electron-withdrawing trifluoromethyl group at the 6-position is likely to influence the planarity of the pyridazine ring and the overall crystal packing.

G cluster_0 3,4-Dibromo-6-(trifluoromethyl)pyridazine (Predicted) cluster_1 Analog Compounds (Experimental Data) A C-Br Bond Lengths (~1.88 Å) B N-N Bond Length (~1.34 Å) C Influence of CF3 Group on Ring Geometry D 3,6-Dibromopyridazine (C-Br: 1.88 Å) D->A E 3,6-Dichloropyridazine (N-N: 1.34 Å) E->B F Substituted Pyridazines (Varied Ring Planarity) F->C

Caption: Logical relationship between experimental data from analog compounds and predicted structural features of the target molecule.

The Significance of Structural Data in Drug Discovery

The precise knowledge of a molecule's three-dimensional structure is a critical component of modern drug discovery. It allows for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how small changes in a molecule's structure affect its biological activity.

  • Rational Drug Design: Designing new molecules with improved potency, selectivity, and pharmacokinetic properties.

  • In Silico Screening: Computationally predicting how a molecule will bind to a biological target.

While the crystal structure of 3,4-Dibromo-6-(trifluoromethyl)pyridazine remains to be determined, the synthetic pathway and comparative analysis presented here provide a solid foundation for future research. The synthesis of this compound and the elucidation of its crystal structure would be a valuable contribution to the field of medicinal chemistry, enabling a more profound understanding of the structure-property relationships in this important class of molecules.

References

  • Cambridge Crystallographic Data Centre. CSD - Cambridge Structural Database. Maastricht University Library. Available from: [Link][1]

Sources

Pyridazine vs. Pyridine: A Pharmacophore Bioactivity & Liability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity comparison of pyridazine vs pyridine pharmacophores Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Magic Nitrogen" Trade-Off

In medicinal chemistry, the transition from a Pyridine (azine) to a Pyridazine (1,2-diazine) scaffold is rarely a trivial substitution; it is a strategic maneuver used to alter the physicochemical landscape of a lead compound. While Pyridine is the workhorse of aromatic heterocycles—offering moderate basicity and reliable H-bond acceptance—Pyridazine introduces a "magic nitrogen" at the ortho-position.

This structural edit fundamentally alters the electronic distribution, resulting in significantly lower basicity (pKa ~2.3 vs. 5.2) , increased polarity, and a unique potential for intramolecular hydrogen bonding. This guide objectively compares these two pharmacophores, analyzing their metabolic fates, binding capabilities, and providing experimental protocols to validate their deployment in drug discovery.

Physicochemical & Structural Analysis

The core differentiator between these scaffolds lies in the N-N bond of pyridazine, which creates a distinct electrostatic profile compared to the C-N bond of pyridine.

Comparative Data Table
FeaturePyridine (C₅H₅N)Pyridazine (C₄H₄N₂)Impact on Drug Design
Basicity (pKa) ~5.2~2.3Pyridazine is far less likely to be protonated at physiological pH, reducing off-target cation-driven binding (e.g., hERG).
LogP (Lipophilicity) ~0.65~ -0.72Pyridazine is significantly more hydrophilic, improving aqueous solubility but potentially lowering passive permeability unless substituted.
Dipole Moment 2.2 D3.9 DPyridazine's high dipole enhances water solubility but can complicate membrane traversal without "molecular masking."
H-Bond Acceptors 12Pyridazine offers a dual-acceptor motif.[1][2][3][4] The N-N lone pair repulsion creates a unique geometry for water bridging.
Aromaticity Index 8679Pyridazine is slightly less aromatic, making it more susceptible to specific electronic perturbations but generally stable.
The "Chameleon" Effect (Intramolecular H-Bonding)

While unsubstituted pyridazine is highly polar, it possesses a unique capability in complex molecules. The N2 nitrogen can serve as an internal H-bond acceptor for adjacent substituents (e.g., an amide NH at C3). This intramolecular hydrogen bond (IMHB) effectively "masks" the polar donors/acceptors, paradoxically increasing membrane permeability despite the lower intrinsic LogP. Pyridine, lacking the adjacent nitrogen, cannot form this specific 5- or 6-membered planar IMHB ring as easily.

Metabolic Stability & Toxicology Profile

A primary driver for switching from pyridine to pyridazine is metabolic liability.

Pyridine Liabilities
  • N-Oxidation: The pyridine nitrogen is a prime target for oxidases, forming N-oxides which can be reactive or rapidly cleared.

  • 2-Position Oxidation: The electron-deficient ring is susceptible to nucleophilic attack or oxidation by aldehyde oxidase (AOX) at the 2-position (ortho to nitrogen).

Pyridazine Advantages
  • AOX Shielding: The presence of the second nitrogen often blocks the traditional AOX oxidation sites found in pyridines.

  • Reduced CYP Inhibition: Due to its lower basicity, pyridazine binds less tightly to the heme iron of CYP450 enzymes compared to the more basic pyridine, reducing the risk of drug-drug interactions (DDI).

Diagram: Metabolic Decision Tree

MetabolicPathways Lead Lead Compound (Pyridine Core) Issue Metabolic Liability? Lead->Issue NOx N-Oxidation (CYP/FMO) Issue->NOx High AOX Aldehyde Oxidase (2-pos attack) Issue->AOX High Switch Switch to Pyridazine NOx->Switch Block N-site AOX->Switch Remove C-H site Outcome Outcome Switch->Outcome Lower Lipophilicity Lower CYP Inhibition Stable to AOX

Figure 1: Decision logic for bioisosteric replacement based on metabolic liabilities.

Case Studies: Bioactivity Impact

The switch is not always beneficial. It depends heavily on whether the target requires a cationic interaction (favors pyridine) or a neutral polar interaction (favors pyridazine).

Case Study A: Success – Deucravacitinib (TYK2 Inhibitor)
  • Context: Development of a selective TYK2 inhibitor.

  • The Switch: Incorporation of a deuterated pyridazine amide.

  • Mechanism: The pyridazine ring facilitated a critical intramolecular hydrogen bond with an adjacent amide.[4] This locked the conformation for optimal binding and masked the polarity, improving permeability while maintaining high solubility.

  • Result: FDA Approval (Sotyktu).[4]

Case Study B: Failure/Nuance – Nicotinic Acetylcholine Receptors (nAChR)
  • Context: Ligands for

    
     nAChR subtypes.
    
  • The Switch: Replacing the pyridine pharmacophore in tropane-based ligands with pyridazine.[5]

  • Mechanism: The receptor binding pocket contains a cation-

    
     or charge-assisted H-bond interaction that relies on the basicity of the heterocycle.
    
  • Result: 30-fold loss in affinity. The drastically lower pKa of pyridazine (2.3) meant it was unprotonated at physiological pH, unlike the pyridine (5.2), destroying the critical electrostatic interaction.

Experimental Protocols

To validate the bioisosteric replacement, you must assess both stability and binding kinetics.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic shielding effect of the pyridazine switch.

  • Preparation: Prepare 10 mM stock solutions of the Pyridine and Pyridazine analogs in DMSO.

  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate HLM and test compounds (1 µM final) for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • Success Metric: A >2-fold decrease in

      
       for the pyridazine analog indicates successful metabolic shielding.
      
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine if the pKa shift affects


 or 

.
  • Chip Preparation: Immobilize target protein on a CM5 sensor chip via amine coupling (aim for

    
     RU).
    
  • Running Buffer: HBS-EP+ (pH 7.4). Crucial: If the pyridine binding is pH-dependent, run a second set at pH 6.0 to test protonation effects.

  • Cycle:

    • Inject analyte (Pyridine/Pyridazine analogs) at 5 concentrations (e.g., 0.1x to 10x

      
      ).
      
    • Contact time: 60s; Dissociation time: 120s.

    • Flow rate: 30 µL/min.

  • Data Fitting: Fit to 1:1 Langmuir binding model.

  • Interpretation:

    • If

      
       increases significantly for Pyridazine, the loss of basicity/H-bond strength is likely the cause.
      
    • If

      
       decreases, the hydration shell of the more polar pyridazine may be creating an energy barrier.
      
Visualization: Physicochemical Workflow

PropertiesFlow Input Scaffold Selection Pyridine Pyridine (pKa ~5.2, LogP ~0.65) Input->Pyridine Pyridazine Pyridazine (pKa ~2.3, LogP ~-0.72) Input->Pyridazine Bind_Py Binding Mode: Often Cation-Driven Pyridine->Bind_Py Protonated at pH < 6 Met_Py Risk: N-Oxidation CYP Inhibition Pyridine->Met_Py Bind_Pdz Binding Mode: Neutral H-Bonding Pyridazine->Bind_Pdz Neutral at pH 7.4 Sol_Pdz Benefit: High Solubility Low CYP Inhibition Pyridazine->Sol_Pdz

Figure 2: Impact of scaffold selection on binding mode and ADME properties.

Strategic Recommendations
  • Use Pyridazine When:

    • You need to lower LogP to improve solubility without adding flexible solubilizing tails.

    • You observe rapid oxidation on the pyridine ring (N-oxide or 2-position).

    • You need to reduce CYP450 inhibition (the low basicity of pyridazine reduces heme coordination).

    • You can leverage an intramolecular H-bond (e.g., with an ortho-amide) to improve permeability.[2][4][6]

  • Stick to Pyridine When:

    • The pharmacophore requires a positive charge (protonation) for binding (e.g., mimicking an amine in a cation-

      
       interaction).
      
    • The target pocket is highly hydrophobic, and the polarity penalty of pyridazine (desolvation cost) is too high.

References
  • Meanwell, N. A. (2023).[2][4] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921. Link

  • Wrobleski, S. T., et al. (2019).[6] "Highly Selective Tyrosine Kinase 2 (TYK2) Inhibitors as Therapeutics for the Treatment of Autoimmune Diseases: Discovery of Deucravacitinib (BMS-986165)." Journal of Medicinal Chemistry, 62(20), 8973–8995. Link

  • Chellappan, S. K., et al. (2002). "Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane... as novel nAChR ligands." European Journal of Medicinal Chemistry, 37(9), 701-709. Link

  • Linn, J. A., et al. (2025). "Pyridine-to-Pyridazine Skeletal Editing." Journal of the American Chemical Society. Link (Note: Year estimated based on recent skeletal editing breakthroughs).

  • Pennington, L. D., & Moustakas, D. T. (2017). "The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization." Journal of Medicinal Chemistry, 60(8), 3552–3579. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Beyond the SDS: While standard Safety Data Sheets (SDS) classify 3,4-Dibromo-6-(trifluoromethyl)pyridazine primarily as an irritant (H315, H319, H335), its structural motifs demand a higher tier of caution in a drug discovery context.

  • The Lipophilic Vector (CF₃ Group): The trifluoromethyl group significantly increases lipophilicity. Unlike simple inorganic salts, this organic solid can penetrate the stratum corneum more effectively. If dissolved in organic solvents (DMSO, DCM), skin absorption rates accelerate drastically.

  • The Alkylating Potential (Dibromo-): The 3,4-dibromo substitution pattern on the electron-deficient pyridazine ring makes this compound susceptible to nucleophilic attack. In a biological context, this implies a potential for non-specific binding to proteins or DNA (sensitization or mutagenicity risks), even if not explicitly flagged in preliminary toxicity screens.

  • Decomposition Risks: In the event of a thermal runaway or fire, the CF₃ group does not just burn; it liberates Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr), requiring specialized emergency response protocols distinct from standard organic fires.

The PPE Defense Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational state of the chemical.

ComponentZone A: Dry Solid Handling (Weighing/Transfer)Zone B: Solvated/Reaction (Synthesis/Work-up)Scientific Rationale
Hand Protection Double Nitrile (4 mil inner / 5 mil outer)Laminate / Barrier Gloves (if using DCM/THF) or High-Grade Nitrile (Double)Halogenated heterocycles in solution can permeate nitrile <15 mins. Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles + Face Shield (if >10g scale)Solvated reagents pose a splash risk. The CF₃/Br combination is severely irritating to mucous membranes.
Respiratory Fume Hood (Sash at 18")Fume Hood (High Flow)Fine dust from fluorinated solids is often electrostatically charged and mobile; inhalation causes immediate respiratory distress.
Body Defense Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek® or similar)Cotton absorbs; Tyvek repels. Essential during work-up where splashes are probable.

Operational Workflow: A Self-Validating System

This protocol integrates safety checks directly into the experimental workflow.

Phase 1: Pre-Operational Setup
  • Static Control: Fluorinated solids are notorious for static charge.

    • Action: Use an anti-static gun or ionizer bar inside the balance enclosure before dispensing.

    • Why: Prevents "jumping" of the powder, which causes invisible contamination of the balance area.

  • Quenching Agent Prep: Prepare a beaker of 10% aqueous Sodium Carbonate (

    
    ).
    
    • Why: Immediate neutralization of any spilled acidic byproducts or hydrolysis products.

Phase 2: Weighing and Transfer
  • The "Double-Containment" Rule: Never transport the reagent bottle outside the hood without secondary containment (e.g., a plastic bucket).

  • Weighing:

    • Place the receiving flask inside the balance enclosure.

    • Do not use a spatula that has touched acetone (flash fire risk if static discharge occurs). Use a clean, dry stainless steel or porcelain spatula.

  • Solvent Addition: Add solvent (e.g., DMF, Acetonitrile) slowly down the side of the flask to wash down adherent powder.

Phase 3: Reaction Monitoring
  • Thermal Control: If using this reagent in a metal-catalyzed coupling (e.g., Suzuki-Miyaura), ensure the reaction vessel is under an inert atmosphere (Argon/Nitrogen) before heating.

  • Risk:[1][2] At elevated temperatures (>80°C), trace moisture can hydrolyze the bromine atoms, releasing HBr gas. Ensure the condenser is active and the scrubber is connected.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the critical "Stop/Go" decision points based on physical state.

SafetyProtocol Start Start: Reagent Retrieval CheckState Decision: Physical State? Start->CheckState SolidPath Solid (Powder) CheckState->SolidPath Dry Reagent LiquidPath Solvated (Reaction Mix) CheckState->LiquidPath In Solution StaticCheck Step 1: Neutralize Static (Ionizer/Anti-static Gun) SolidPath->StaticCheck GloveCheck Step 1: Check Solvent Compatibility (DCM? Use Laminate Gloves) LiquidPath->GloveCheck Weighing Step 2: Weigh in Hood (Double Nitrile Gloves) StaticCheck->Weighing Reaction Reaction / Processing Weighing->Reaction Transfer Step 2: Transfer via Cannula/Syringe (Avoid Open Pouring) GloveCheck->Transfer Transfer->Reaction Cleanup Cleanup & Decontamination Reaction->Cleanup WasteDecision Waste Segregation Cleanup->WasteDecision HalogenWaste Halogenated Organic Waste (DO NOT MIX w/ ACIDS) WasteDecision->HalogenWaste Liquids SolidWaste Solid Waste (Contaminated) WasteDecision->SolidWaste Wipes/Gloves

Caption: Operational workflow for 3,4-Dibromo-6-(trifluoromethyl)pyridazine, distinguishing between solid-state handling (static risks) and solvated handling (permeation risks).

Waste & Disposal Logistics

Proper disposal is not just regulatory compliance; it is chemical hygiene.

  • Segregation:

    • Stream: High-Halogenated Organic Waste.

    • Critical Restriction: Do NOT mix this waste stream with strong acidic waste (e.g., Nitric acid digests) or strong oxidizers. The combination of brominated organics and oxidizers can lead to exothermic degradation.

  • Container Labeling:

    • Label must explicitly state: "Contains Halogenated Pyridazine - Potential HF/HBr on thermal decomp."

  • Decontamination of Glassware:

    • Rinse glassware with Acetone first (collect as halogenated waste), then wash with the 10% Sodium Carbonate solution prepared in Phase 1 before standard detergent washing.

Emergency Response

  • Skin Contact:

    • Immediate: Blot excess liquid (do not rub).

    • Wash: Flush with soap and water for 15 minutes.

    • Note: If dissolved in DMSO/DMF, seek medical observation as systemic absorption is possible.

  • Spill (Solid):

    • Do not sweep dry (creates dust). Cover with wet paper towels (water or mild bicarb solution), then scoop into a hazardous waste bag.

References
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Compound Summary for 3,4-Dibromo-6-(trifluoromethyl)pyridazine (Analog/Structure Search). National Library of Medicine. [Link]

Sources

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